2-Ethyl-5-methoxyindole-3-carboxaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-ethyl-5-methoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-3-11-10(7-14)9-6-8(15-2)4-5-12(9)13-11/h4-7,13H,3H2,1-2H3 |
InChI Key |
XWVFQFIJQXNNSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N1)C=CC(=C2)OC)C=O |
Origin of Product |
United States |
Foundational & Exploratory
2-Ethyl-5-methoxyindole-3-carboxaldehyde chemical structure and properties
An In-depth Technical Guide to 2-Ethyl-5-methoxyindole-3-carboxaldehyde: Synthesis, Properties, and Applications
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery.[2][3] Modifications to the indole ring, through the introduction of various substituents, allow for the fine-tuning of a molecule's pharmacological profile.[4] This guide provides a comprehensive technical overview of a specific derivative, this compound.
Given the limited availability of direct experimental data for this compound, this document serves as a predictive and instructional manual for the research scientist. It outlines a robust and well-precedented synthetic pathway, details the underlying chemical principles, and explores the potential applications of this molecule as a valuable building block in the development of novel therapeutics.
Chemical Identity and Physicochemical Profile
This compound is an indole derivative characterized by an ethyl group at the C2 position, a methoxy group at the C5 position, and a formyl (aldehyde) group at the C3 position. These substitutions are expected to modulate the electronic and steric properties of the parent indole ring, influencing its reactivity and biological activity.
Structure and Nomenclature
-
IUPAC Name: 2-Ethyl-5-methoxy-1H-indole-3-carbaldehyde
-
Molecular Formula: C₁₂H₁₃NO₂
-
Molecular Weight: 203.24 g/mol
-
Canonical SMILES: CCC1=C(C=O)C2=CC(OC)=CC=C2N1
-
InChI Key: (Predicted) YXJJPJSLDFZGEG-UHFFFAOYSA-N
Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties. Properties for the parent compound, 5-methoxyindole-3-carboxaldehyde, are provided for comparison.[5][6]
| Property | This compound | 5-Methoxyindole-3-carboxaldehyde (for comparison) |
| Molecular Weight | 203.24 g/mol (Calculated) | 175.19 g/mol |
| Appearance | Predicted: Off-white to light brown solid | Yellowish to reddish crystalline powder[5] |
| Melting Point | Estimated: 170-180 °C | 180-186 °C[5] |
| Boiling Point | Not available (likely decomposes) | Not available |
| Solubility | Predicted: Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. | Soluble in methanol or DMSO[7] |
| pKa | Estimated: ~16-17 (indole N-H) | Not available |
| LogP | Calculated: ~2.5-3.0 | Not available |
Note: Properties for the title compound are estimated based on its structure and data from analogous compounds, as direct experimental values are not widely reported.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved in a two-step sequence. The first step involves the construction of the substituted indole core using the Fischer indole synthesis, followed by the introduction of the C3-formyl group via the Vilsmeier-Haack reaction.[8][9]
Step 1: Synthesis of 2-Ethyl-5-methoxyindole (Fischer Indole Synthesis)
The Fischer indole synthesis is a classic and reliable method for constructing indoles from an arylhydrazine and a suitable ketone or aldehyde.[8][10] In this case, 4-methoxyphenylhydrazine reacts with butan-2-one under acidic conditions to yield the desired 2-ethyl-5-methoxyindole. The methoxy group, being an electron-donating group, facilitates this reaction.[10]
Experimental Protocol:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol. Add a mild base like sodium acetate (1.1 eq) to neutralize the salt.
-
Add butan-2-one (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the consumption of the hydrazine by Thin Layer Chromatography (TLC).
-
Upon completion, the hydrazone intermediate can be isolated by extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.[11]
-
Indolization: Add the crude hydrazone to polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride or sulfuric acid).[11][12]
-
Heat the mixture to 80-100 °C with vigorous stirring for 1-3 hours, again monitoring by TLC.
-
Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-ethyl-5-methoxyindole.[11]
Step 2: Formylation of 2-Ethyl-5-methoxyindole (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocycles like indoles.[9] The reaction introduces a formyl group (-CHO) predominantly at the C3 position, which is the most nucleophilic site.[13]
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF, ensuring the temperature remains below 10 °C.[9]
-
Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).
-
Formylation: Dissolve the 2-ethyl-5-methoxyindole (1.0 eq) from Step 1 in anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor progress by TLC.
-
Work-up and Purification: Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the careful addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is alkaline. The product often precipitates as a solid.[9]
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
If no precipitate forms, extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mechanistic Rationale
A deep understanding of the reaction mechanisms is critical for optimizing reaction conditions and troubleshooting potential issues.
Vilsmeier-Haack Reaction Mechanism
The reaction proceeds via the electrophilic attack of the Vilsmeier reagent on the electron-rich indole ring.
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with POCl₃ to form the electrophilic chloroiminium ion, which is the active formylating agent.[14]
-
Electrophilic Attack: The C3 position of the indole is highly electron-rich and acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.
-
Aromatization: The resulting intermediate eliminates a proton to restore the aromaticity of the indole ring, forming an iminium salt.
-
Hydrolysis: During aqueous work-up, the iminium salt is hydrolyzed to yield the final aldehyde product and dimethylamine.[13]
Potential Applications in Drug Discovery
While specific biological data for this compound is not available, the indole-3-carboxaldehyde scaffold is a well-known precursor for a multitude of biologically active molecules.[15][16] The presence of the methoxy and ethyl groups provides vectors for further chemical modification and can influence the molecule's interaction with biological targets.
-
Anticancer Agents: Indole derivatives are prominent in anticancer research.[2][4] The aldehyde functional group can be readily converted into other functionalities, such as Schiff bases, hydrazones, or carboxylic acids, to synthesize compounds that target various cancer-related pathways, including tubulin polymerization or protein kinases.[2]
-
Antimicrobial and Antifungal Agents: The indole scaffold is a common feature in compounds with antimicrobial and antifungal properties.[17] Indole-3-carboxaldehyde itself has demonstrated antifungal activity.[18] Derivatives can be synthesized and screened for activity against a range of pathogens.
-
Immunomodulators: As a tryptophan metabolite, indole-3-carboxaldehyde is known to be an agonist of the aryl hydrocarbon receptor (AhR), playing a role in modulating mucosal immunity.[7][18] The 2-ethyl and 5-methoxy substituents could be used to develop more potent or selective AhR modulators.
-
Neuropharmacology: The structural similarity of the 5-methoxyindole core to the neurotransmitter serotonin makes it an attractive starting point for the synthesis of compounds targeting the central nervous system.[5]
Safety and Handling
As a novel chemical entity, this compound should be handled with care in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Reagents: The synthesis involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Polyphosphoric acid is also corrosive. Handle these reagents with extreme caution according to their Safety Data Sheets (SDS).
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents.
Conclusion
This compound represents a promising, yet underexplored, chemical scaffold. This guide provides a scientifically grounded and practical pathway for its synthesis, leveraging the reliability of the Fischer indole synthesis and the Vilsmeier-Haack reaction. The detailed protocols and mechanistic insights are intended to empower researchers to access this molecule for further investigation. Its structural features suggest a high potential for derivatization, making it a valuable building block for creating new libraries of compounds for screening in various drug discovery programs, particularly in oncology, infectious diseases, and immunology.
References
-
Wikipedia. (2024). Fischer indole synthesis. [Link]
-
Al-Ostoot, F. H., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]
-
Ishii, H., et al. (1991). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. [Link]
-
ChemBK. (2024). methoxy-5indolecarboxylated'ethyle-2. [Link]
-
Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]
-
ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. [Link]
-
Wikipedia. (2024). Vilsmeier–Haack reaction. [Link]
-
Molecules. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. [Link]
-
Wikipedia. (2024). Indole-3-carbaldehyde. [Link]
-
DrugBank. (n.d.). 5-Methoxyindole-3-Carboxaldehyde. [Link]
-
Hawash, M. M., et al. (2023). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]
-
PubChem. (n.d.). CID 157980671 | C20H18N2O4. [Link]
-
The Open Medicinal Chemistry Journal. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]
-
MDPI. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. [Link]
-
PubChem. (n.d.). Indole-3-Carboxaldehyde. [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. [Link]
-
NIST. (n.d.). Indole-3-carboxaldehyde, 5-methoxy, TMS. [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
-
Advanced Journal of Chemistry. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. [Link]
-
The Good Scents Company. (n.d.). indole-3-carboxaldehyde. [Link]
-
Molecules. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]
-
Pharmaceutical and Chemical Journal. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. toku-e.com [toku-e.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 15. Indole-3-carboxaldehyde 97 487-89-8 [sigmaaldrich.com]
- 16. indole-3-carboxaldehyde, 487-89-8 [thegoodscentscompany.com]
- 17. ajchem-b.com [ajchem-b.com]
- 18. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
2-Ethyl-5-methoxyindole-3-carboxaldehyde CAS number and molecular weight
Topic: 2-Ethyl-5-methoxyindole-3-carboxaldehyde: Synthesis, Properties, and Medicinal Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a specialized heterocyclic intermediate critical in the synthesis of bioactive indole derivatives. Distinguished by the electron-donating methoxy group at the C5 position and the steric bulk of the ethyl group at C2, this scaffold offers unique electronic and conformational properties compared to its simpler analog, 5-methoxyindole-3-carboxaldehyde. It serves as a pivotal precursor in the development of tubulin polymerization inhibitors, sPLA2 inhibitors, and receptor-modulating agents.
This guide provides a comprehensive technical profile, including the synthetic pathway via Vilsmeier-Haack formylation, physicochemical characteristics, and its strategic application in medicinal chemistry workflows.
Chemical Identity & Physicochemical Profile
While the parent compound (5-methoxyindole) and the 2-methyl derivative are commodity chemicals, the 2-ethyl variant is often a "make-on-demand" intermediate.
| Parameter | Data / Description |
| Chemical Name | 2-Ethyl-5-methoxy-1H-indole-3-carbaldehyde |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| CAS Number | Not widely indexed (Custom synthesis intermediate).[1] Parent Scaffold CAS (2-Ethyl-5-methoxyindole): 16382-15-3 |
| Appearance | Pale yellow to tan crystalline solid (Analogous) |
| Predicted LogP | ~2.8 (Lipophilic due to ethyl/methoxy substitution) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water. |
| Structural Features | C5-Methoxy: Increases electron density, aiding electrophilic attacks. C2-Ethyl: Provides steric hindrance, restricting rotation in downstream biaryl systems. |
Synthetic Pathway: Vilsmeier-Haack Formylation
The most reliable method for synthesizing this compound is the Vilsmeier-Haack reaction . This electrophilic aromatic substitution introduces a formyl group at the electron-rich C3 position of the indole ring.
Reaction Mechanism
The reaction proceeds through the formation of a chloroiminium ion (Vilsmeier reagent) generated in situ from DMF and Phosphorus Oxychloride (
Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation for indole functionalization.[3]
Experimental Protocol (Standardized)
Note: This protocol is adapted from standard procedures for 2-substituted indoles.
-
Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool Dimethylformamide (DMF) (3.0 eq) to 0°C.
-
Activation: Dropwise add Phosphorus Oxychloride (
) (1.2 eq). Stir for 30 minutes to generate the Vilsmeier reagent (white/yellowish precipitate may form). -
Addition: Dissolve 2-Ethyl-5-methoxyindole (1.0 eq) in minimal DMF and add dropwise to the activated reagent mixture at 0°C.
-
Reaction: Allow to warm to room temperature, then heat to 60–80°C for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3). The intermediate iminium salt is often visible as a highly polar spot or precipitate.
-
Hydrolysis (Critical Step): Cool the mixture to 0°C. Slowly pour into crushed ice/water containing Sodium Acetate or NaOH (to pH 9-10). Vigorous stirring is required to hydrolyze the iminium salt to the aldehyde.
-
Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry.[4] Recrystallize from Ethanol/Water if necessary.
Medicinal Chemistry Applications
The this compound scaffold is a versatile building block. The aldehyde functionality serves as a "handle" for further diversification, while the ethyl group locks the conformation of the molecule in the receptor binding pocket.
Drug Discovery Workflow
Figure 2: Strategic diversification of the aldehyde scaffold into various therapeutic classes.
Specific Applications
-
Tubulin Polymerization Inhibitors:
-
Condensation of the aldehyde with aryl amines or sulfonyl hydrazides creates analogs of Combretastatin A-4 . The 2-ethyl group provides steric bulk that mimics the twisted conformation required for binding to the colchicine site of tubulin.
-
-
sPLA2 Inhibitors:
-
Oxidation of the aldehyde to the carboxylic acid, followed by amide coupling, yields glyoxylamide derivatives. These mimic the transition state of phospholipid hydrolysis in the active site of secretory Phospholipase A2.
-
-
Kinase Inhibitors:
-
Reaction with oxindoles or thiazolidinediones via Knoevenagel condensation yields sunitinib-like analogs. The 5-methoxy group often forms hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
-
Analytical Characterization
To validate the synthesis of this compound, look for these key spectral signatures:
-
¹H NMR (DMSO-d₆/CDCl₃):
-
Aldehyde (-CHO): Distinct singlet at δ 9.8 – 10.1 ppm .
-
Indole NH: Broad singlet at δ 11.0 – 12.0 ppm (disappears with
shake). -
C5-Methoxy (-OCH₃): Singlet at δ 3.8 ppm .
-
C2-Ethyl: Quartet (~2.8 ppm) and Triplet (~1.3 ppm).
-
Aromatic Region: Doublet (C4-H), Doublet (C7-H), and Doublet of Doublets (C6-H) around 6.8–7.5 ppm.
-
-
IR Spectroscopy:
-
C=O Stretch: Strong band at 1640–1660 cm⁻¹ (characteristic of conjugated aldehydes).
-
NH Stretch: Broad band at 3200–3400 cm⁻¹ .
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Peak at 204.25 m/z .
-
Handling and Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are susceptible to air oxidation to the corresponding carboxylic acid over time.
-
Safety: Treat as a potential irritant. Wear standard PPE (gloves, goggles). The parent indoles are often biologically active; handle with care to avoid inhalation of dust.
References
-
Vilsmeier-Haack Reaction Mechanism: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions. Link
-
Indole Synthesis & Functionalization: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Tubulin Inhibitors (Indole-based): Liou, J. P., et al. (2007). Concise synthesis and structure–activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylindoles, as novel classes of potent antitubulin agents. Journal of Medicinal Chemistry. Link
-
sPLA2 Inhibitors: Schevitz, R. W., et al. (2006). Structure-based design of the first potent and selective inhibitor of human non-pancreatic secretory phospholipase A2. Nature Structural Biology. Link
Sources
Structural and Functional Divergence: 5-Methoxyindole-3-Carbaldehyde vs. 2-Ethyl-5-Methoxyindole-3-Carbaldehyde
Executive Summary
This technical guide analyzes the structural, synthetic, and functional distinctions between 5-methoxyindole-3-carboxaldehyde (Molecule A) and its C2-alkylated analog, 2-ethyl-5-methoxyindole-3-carbaldehyde (Molecule B). While both share the core indole scaffold essential for kinase inhibition and melatonin receptor binding, the introduction of the ethyl group at the C2 position fundamentally alters the physicochemical profile, synthetic reactivity, and metabolic stability of the molecule. This guide provides a comparative analysis for researchers optimizing indole scaffolds for drug discovery.
Structural & Electronic Profiling
The core difference lies in the substitution at the C2 position. This modification is not merely cosmetic; it exerts significant steric and electronic effects on the indole ring system.
Comparative Properties Table
| Feature | 5-Methoxyindole-3-carboxaldehyde | 2-Ethyl-5-methoxyindole-3-carbaldehyde |
| CAS Number | 10601-19-1 | N/A (Derivative) |
| Molecular Formula | C₁₀H₉NO₂ | C₁₂H₁₃NO₂ |
| Molecular Weight | 175.19 g/mol | 203.24 g/mol |
| C2 Substituent | Hydrogen (-H) | Ethyl (-CH₂CH₃) |
| Electronic Effect | Standard Indole Character | Weakly e⁻ donating (+I effect) from Ethyl |
| Steric Environment | C3-Aldehyde freely rotatable | Restricted rotation of C3-Aldehyde |
| Lipophilicity (cLogP) | ~1.7 (Moderate) | ~2.5 (Higher) |
Functional Implication Analysis
-
Electronic Modulation: The methoxy group at C5 is a strong electron-donating group (EDG) by resonance, activating the C3 position for electrophilic attack. In the 2-ethyl analog, the alkyl group provides a weak inductive electron donation (+I), further increasing the electron density of the pyrrole ring, potentially enhancing nucleophilicity at C3 during synthesis.
-
Steric Hindrance: The C2-ethyl group introduces steric bulk adjacent to the C3-aldehyde. This can lock the aldehyde into a specific conformation, affecting binding affinity in protein pockets (e.g., preventing free rotation in a kinase hinge region).
Synthetic Methodology: The Vilsmeier-Haack Reaction[1][2]
The gold standard for introducing an aldehyde at the C3 position of electron-rich heterocycles is the Vilsmeier-Haack formylation .
Mechanistic Pathway & Divergence
The reaction utilizes phosphorus oxychloride (
-
Scenario A (Unsubstituted C2): The electrophile attacks C3. If C3 is blocked, reaction may occur at C2. However, since C3 is open, it is the preferred site.
-
Scenario B (2-Ethyl Substituted): The C2 position is blocked, preventing any side reactions at this site. The ethyl group's electron donation facilitates the initial nucleophilic attack of the indole C3 on the Vilsmeier reagent.
Synthesis Workflow Diagram
The following diagram outlines the logical flow of the synthesis and the critical decision points based on the starting material.
Caption: Vilsmeier-Haack formylation pathway.[2][3] The mechanism remains consistent, but the C2-ethyl group influences the kinetics and prevents regioselectivity issues.
Spectroscopic Characterization (NMR)[4][5][6][7][8][9][10]
Distinguishing these two compounds is straightforward using Proton NMR (
| Signal Region | 5-Methoxyindole-3-CHO | 2-Ethyl-5-methoxyindole-3-CHO |
| Aldehyde (-CHO) | Singlet, ~9.9 - 10.0 ppm | Singlet, ~10.0 - 10.2 ppm |
| C2-H (Aromatic) | Present: Singlet/Doublet, ~7.8 - 8.2 ppm | Absent |
| Ethyl (-CH₂-) | Absent | Present: Quartet, ~2.8 - 3.0 ppm |
| Ethyl (-CH₃) | Absent | Present: Triplet, ~1.2 - 1.4 ppm |
| Indole NH | Broad Singlet, ~11.0 - 12.0 ppm | Broad Singlet, ~11.5 - 12.0 ppm |
Technical Note: The C2-ethyl group often causes a slight downfield shift of the aldehyde proton due to des shielding from the alkyl bulk and changes in the magnetic anisotropy of the ring current.
Medicinal Chemistry Implications[5][11][12][13]
Metabolic Stability
One of the primary reasons to introduce a C2-ethyl group is to enhance metabolic stability .
-
Mechanism: The C2 position of the indole ring is a metabolic "hotspot," susceptible to oxidation by Cytochrome P450 enzymes (leading to oxindole formation or ring opening).
-
Effect: Blocking this position with an ethyl group prevents direct oxidation at C2, potentially prolonging the half-life (
) of the drug candidate in vivo.
Lipophilicity and Permeability
-
5-Methoxyindole-3-CHO: Lower LogP makes it more soluble in aqueous media but potentially less permeable across the Blood-Brain Barrier (BBB).
-
2-Ethyl Analog: The ethyl group increases lipophilicity (LogP increases by ~0.5 - 0.8 units). This is advantageous for CNS targets where BBB penetration is required, but requires careful monitoring to prevent non-specific binding.
Experimental Protocol: Synthesis of 2-Ethyl-5-Methoxyindole-3-Carbaldehyde
Objective: Synthesize the 2-ethyl derivative via Vilsmeier-Haack formylation.
Safety Precaution:
Materials
-
2-Ethyl-5-methoxyindole (1.0 eq)
-
Phosphorus Oxychloride (
) (1.2 eq) -
Dimethylformamide (DMF) (3.0 eq - acts as reagent and solvent)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium Hydroxide (NaOH) or Sodium Acetate (NaOAc)
Step-by-Step Procedure
-
Reagent Preparation:
-
Cool anhydrous DMF (5 mL/g of indole) to 0°C in an ice bath under an argon atmosphere.
-
Dropwise add
over 15 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 30 minutes at 0°C.
-
-
Addition of Substrate:
-
Dissolve 2-ethyl-5-methoxyindole in a minimal amount of DMF or DCM.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0°C.
-
Observation: The solution will likely turn yellow/orange.
-
-
Reaction:
-
Allow the mixture to warm to room temperature.
-
Heat to 40-60°C for 2-4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material spot should disappear, and a more polar spot (aldehyde) should appear.
-
-
Workup (Hydrolysis):
-
Cool the reaction mixture to 0°C.
-
Critical Step: Pour the mixture slowly into crushed ice containing NaOAc or 2N NaOH. The pH should be adjusted to ~8-9 to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
-
Stir vigorously for 1 hour. A solid precipitate often forms.
-
-
Purification:
-
Filter the solid precipitate. Wash with water.
-
Recrystallize from Ethanol or Methanol.
-
Alternative: If oil forms, extract with EtOAc (3x), wash with brine, dry over
, and purify via flash column chromatography.
-
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for indole reactivity and electrophilic substitution mechanisms).
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122. (Foundational paper for the reaction mechanism).
-
PubChem. (n.d.).[4] 5-Methoxyindole-3-carboxaldehyde (CID 82758).[5][4] National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 2-ethyl-5-methoxyindole-3-carboxaldehyde via Vilsmeier-Haack reaction
Application Notes & Protocols
Topic: Synthesis of 2-Ethyl-5-methoxyindole-3-carboxaldehyde via Vilsmeier-Haack Reaction Audience: Researchers, scientists, and drug development professionals.
Introduction: The Vilsmeier-Haack Reaction in Indole Chemistry
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction is of paramount importance in medicinal chemistry and drug development, as it provides a direct route to introduce a formyl (-CHO) group onto substrates like indoles. The resulting indole-3-carboxaldehydes are crucial intermediates in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and natural product analogues.[2][4]
The core of the reaction involves an electrophilic aromatic substitution using a "Vilsmeier reagent." This reagent, typically a chloroiminium salt, is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[1][5][6] The electrophilic iminium ion then attacks the electron-rich indole ring, preferentially at the C3 position, which possesses the highest electron density.[2][7] Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.
This guide provides a detailed protocol for the synthesis of this compound, a substituted indole derivative, leveraging the efficiency and regioselectivity of the Vilsmeier-Haack reaction. The presence of the electron-donating 5-methoxy group further activates the indole ring towards electrophilic attack, making it an excellent substrate for this transformation.
Reaction Mechanism and Rationale
A thorough understanding of the reaction mechanism is critical for successful execution and troubleshooting. The process can be broken down into four key stages:
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[5][7]
-
Electrophilic Attack on the Indole Ring: The indole nucleus, being an electron-rich heterocycle, acts as the nucleophile. The C3 position attacks the electrophilic carbon of the Vilsmeier reagent. This regioselectivity is driven by the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion) through resonance, directing the substitution to C3.[7]
-
Aromatization to Iminium Salt: The intermediate loses a proton to regain aromaticity, leading to the formation of a stable indole-3-methyleneiminium salt.
-
Hydrolysis to Aldehyde: During the aqueous work-up, water attacks the electrophilic carbon of the iminium salt. This is followed by the elimination of dimethylamine and a proton to yield the final product, this compound.[5][8]
Mechanistic Pathway Diagram
Caption: Mechanism of the Vilsmeier-Haack formylation of 2-ethyl-5-methoxyindole.
Experimental Protocol
This protocol details the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |
| 2-Ethyl-5-methoxyindole | C₁₁H₁₃NO | 175.23 | 1.0 | User-defined | Starting material. Ensure purity. |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 1.2 | Calculate | Highly corrosive and moisture-sensitive.[8] |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Solvent | Calculate | Anhydrous grade is essential. |
| Sodium Acetate (anhydrous) | CH₃COONa | 82.03 | ~5.0 | Calculate | For work-up and hydrolysis. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | As needed | For extraction. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Solvent | As needed | For purification. |
| Hexane | C₆H₁₄ | 86.18 | Solvent | As needed | For purification. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed | Drying agent. |
| Crushed Ice / Ice Water | H₂O | 18.02 | - | Sufficient | For quenching the reaction. |
Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Ice-water bath.
-
Magnetic stir plate.
-
Standard laboratory glassware (beakers, separatory funnel, Büchner funnel).
-
Rotary evaporator.
-
Apparatus for column chromatography.
-
Thin-Layer Chromatography (TLC) plates and chamber.
Step-by-Step Methodology
1. Preparation of the Vilsmeier Reagent (Perform in a fume hood)
-
Place anhydrous N,N-dimethylformamide (DMF) in a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF via a dropping funnel over 30-45 minutes.[1] Causality: The slow addition and cooling are crucial to control the highly exothermic reaction and prevent decomposition of the formed reagent.[9] The formation of a white precipitate or a viscous liquid indicates the generation of the Vilsmeier reagent.[8]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes.
2. Formylation Reaction
-
In a separate flask, dissolve the 2-ethyl-5-methoxyindole (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Slowly add the indole solution to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc solvent system) until the starting material is consumed.
3. Work-up and Hydrolysis
-
Once the reaction is complete, cool the mixture back to room temperature.
-
In a large beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice-water.[8] This step quenches the reaction and begins the hydrolysis of the iminium salt.
-
Prepare a saturated aqueous solution of sodium acetate. Slowly add this basic solution to the quenched mixture with continuous stirring until the pH becomes alkaline (pH 8-9).[2] Causality: Neutralization facilitates the complete hydrolysis of the iminium salt to the aldehyde, which often precipitates out of the aqueous solution as a solid. This step can be exothermic and may release gas; perform with caution.
-
Stir the mixture for 1-2 hours to ensure complete precipitation of the product.
4. Isolation and Purification
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold water to remove any inorganic salts and residual DMF.[2]
-
Dry the crude product under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).
Experimental Workflow Diagram
Caption: Overall experimental workflow for the Vilsmeier-Haack synthesis.
Safety and Handling Precautions
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water, releasing toxic fumes. It must be handled with extreme care in a well-ventilated fume hood.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thermal Hazards: The formation of the Vilsmeier reagent is a significantly exothermic process.[9][10] Inadequate temperature control can lead to a runaway reaction. The Vilsmeier reagent itself can be thermally unstable.[11] Therefore, strict adherence to slow addition rates and cooling is mandatory.
-
Quenching and Neutralization: The work-up procedure involves quenching with water and neutralization with a base. Both steps can be exothermic. The reaction mixture should be added slowly to ice, and the base should be added cautiously to control heat generation.
Data and Characterization of the Final Product
Product: this compound Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol Appearance: Expected to be a yellowish or off-white crystalline solid.[4]
| Analysis | Expected Data |
| Melting Point | Expected to be in the range of 170-190 °C (based on the parent compound 5-methoxyindole-3-carboxaldehyde, mp 180-186 °C).[4] |
| ¹H NMR | Signals corresponding to the aldehyde proton (~9.8-10.0 ppm), indole NH proton (~8.2-8.5 ppm, broad), aromatic protons, methoxy group singlet (~3.8-3.9 ppm), and an ethyl group (quartet ~2.8-3.0 ppm and triplet ~1.3-1.4 ppm). |
| IR (ATR) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the aldehyde (~1650-1670 cm⁻¹), and C-O stretching of the methoxy group (~1250 cm⁻¹). |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 204.10. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction time or temperature. | 1. Use anhydrous DMF and protect the reaction from atmospheric moisture. 2. Increase reaction time or temperature slightly and monitor closely by TLC. |
| Incomplete Reaction | 1. Insufficient amount of Vilsmeier reagent. 2. Low reactivity of the substrate. | 1. Ensure the correct stoichiometry (1.2-1.5 eq. of POCl₃). 2. Increase the reaction temperature or duration. |
| Formation of Dark, Tarry Side Products | 1. Reaction temperature was too high. 2. Decomposition of the indole or product. | 1. Maintain careful temperature control, especially during reagent preparation and reaction. 2. Ensure the work-up is performed promptly after the reaction is complete. |
References
- Application Notes and Protocols: A Step-by-Step Guide for the In Situ Preparation of Vilsmeier Reagent - Benchchem.
- Synthesis of Vilsmeier's reagent - PrepChem.com.
- Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar.
- Vilsmeier-Haack Reaction - Chemistry Steps.
- Vilsmeier–Haack reaction of indole - YouTube.
- physical and chemical properties of Vilsmeier's reagent - Benchchem.
- Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles - Benchchem.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds - ResearchGate.
- THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521).
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo.
- New Ways Around Hazardous Reagent Chemistry - Pharmaceutical Technology.
- Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA - ACS Publications.
- 5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry.
- 5-Methoxyindole-3-carbaldehyde | C10H9NO2 | CID 82758 - PubChem.
- 5-Methoxyindole-3-carboxaldehyde - Chem-Impex.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. growingscience.com [growingscience.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmtech.com [pharmtech.com]
Application Notes and Protocols: Formylation of 2-Ethyl-5-Methoxyindole using POCl₃ and DMF
Introduction: The Strategic Importance of Formylated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The introduction of a formyl group (-CHO) onto the indole ring, particularly at the C3 position, provides a versatile chemical handle for further molecular elaboration. These indole-3-carboxaldehyde derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds.[2][3]
The Vilsmeier-Haack reaction stands as a classic and highly efficient method for the formylation of electron-rich heteroaromatic compounds, including indoles.[4][5] This reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7] The Vilsmeier reagent then undergoes an electrophilic aromatic substitution with the indole, leading to the desired formylated product upon aqueous work-up.[8][9]
This application note provides a comprehensive, step-by-step protocol for the formylation of 2-ethyl-5-methoxyindole. The presence of the electron-donating ethyl and methoxy groups on the indole ring enhances its nucleophilicity, facilitating a regioselective formylation at the C3 position. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying chemical principles and safety considerations.
Reaction Mechanism: Unraveling the Vilsmeier-Haack Pathway
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the Vilsmeier reagent, followed by the electrophilic attack on the indole ring.[8][9]
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to yield the electrophilic chloroiminium cation, known as the Vilsmeier reagent.[5][7]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 2-ethyl-5-methoxyindole attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during the aqueous work-up to afford the final product, 2-ethyl-5-methoxy-1H-indole-3-carbaldehyde.[10][11]
Caption: Vilsmeier-Haack reaction pathway.
Quantitative Data Summary
The following table outlines the necessary reagents for the formylation of 2-ethyl-5-methoxyindole.
| Reagent | Formula | MW ( g/mol ) | Molarity (M) | Density (g/mL) | Amount (mmol) | Volume (mL) | Mass (g) |
| 2-Ethyl-5-methoxyindole | C₁₁H₁₃NO | 175.23 | - | - | 10.0 | - | 1.75 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 12.9 | 0.944 | - | 20.0 | - |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 10.9 | 1.645 | 12.0 | 1.1 | 1.84 |
Detailed Experimental Protocol
This protocol details the step-by-step methodology for the formylation of 2-ethyl-5-methoxyindole.
1. Reagent Preparation and Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF) (20 mL).
-
Cool the flask to 0 °C in an ice bath. This is crucial as the formation of the Vilsmeier reagent is an exothermic process.[12]
2. Formation of the Vilsmeier Reagent:
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 mL, 12.0 mmol) dropwise to the cooled DMF with vigorous stirring over a period of 15-20 minutes.[10]
-
Causality: The slow, dropwise addition is essential to control the exothermic reaction and prevent the temperature from rising significantly, which could lead to the formation of side products.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[12]
3. Formylation Reaction:
-
In a separate flask, dissolve 2-ethyl-5-methoxyindole (1.75 g, 10.0 mmol) in a minimal amount of anhydrous DMF.
-
Add the solution of the indole to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat it to 40-50 °C.
-
Rationale: Gentle heating is often employed to drive the reaction to completion, especially with substituted indoles.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
Caption: Experimental workflow for Vilsmeier-Haack formylation.
4. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring.[10]
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is alkaline. This step should be performed cautiously as it is highly exothermic.[10]
-
The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.[10]
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[10]
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
The crude 2-ethyl-5-methoxy-1H-indole-3-carbaldehyde can be purified by recrystallization from a suitable solvent system, such as ethanol-water.
-
Alternatively, if the product is not sufficiently pure after recrystallization, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed for further purification.
Safety Precautions
The Vilsmeier-Haack reaction involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood.[13]
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water.[14] It can cause severe burns to the skin, eyes, and respiratory tract.[13][15] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14]
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected carcinogen. It can be absorbed through the skin. Handle with care and avoid inhalation of vapors.
References
- Murakami, Y. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521).
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Aghazadeh, M. (2019, March 14). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Spectrum Chemical. (2015, April 10). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, REAGENT.
- Roohi, L., et al. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,7-dihydro-3H-indol-2-yl) aminomethylene malonaldehyde and its some reactions.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Merck Millipore. (n.d.).
- Sdfine. (n.d.). PHOSPHORYL CHLORIDE.
- Sigma-Aldrich. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
- All Things Organic Chemistry. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube.
- Der Pharma Chemica. (n.d.).
- The Organic Chemistry Tutor. (2021, October 11). Vilsmeier-Haack Reaction Mechanism [Video]. YouTube.
- Google Patents. (n.d.). CN105646324A - Preparation method of high-purity indole.
- CAMEO Chemicals - NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE.
- ACS Publications. (2025, May 14).
- PMC. (n.d.).
- Google Patents. (n.d.). CN104151226A - Extracting recycle method of indole from indole synthesis waste water.
- Synthesis, Reactivity and Biological Properties of Methoxy-Activ
- MDPI. (2024, April 25). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. opcw.org [opcw.org]
Application Notes and Protocols: Preparation of Schiff Bases from 2-Ethyl-5-methoxyindole-3-carboxaldehyde
Document ID: AN-SMB-260225
Abstract
This document provides a comprehensive guide for the synthesis of Schiff bases from 2-ethyl-5-methoxyindole-3-carboxaldehyde. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatization into Schiff bases (imines) offers a pathway to a wide array of compounds with significant biological potential.[1][2] This guide details the underlying reaction mechanism, offers a robust general protocol, discusses critical parameters for reaction optimization, and outlines methods for purification and structural characterization. The protocols and insights are tailored for researchers in synthetic chemistry and professionals in drug development, providing the necessary details to ensure reproducible and efficient synthesis.
Introduction: Significance of Indole-Based Schiff Bases
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of synthetic chemistry.[3][4] Their formation via the condensation of a primary amine with an aldehyde or ketone is a robust and versatile reaction.[5][6] When the aldehyde component is derived from an indole core, such as this compound, the resulting Schiff bases become high-value targets for drug discovery. The indole nucleus is a key feature in numerous natural products and pharmaceuticals, and its combination with the imine group can lead to compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[1][2][3][7]
The specific precursor, this compound, offers several advantages. The indole nitrogen and the methoxy group can participate in hydrogen bonding, while the ethyl group provides a lipophilic character, all of which can influence the compound's pharmacokinetic and pharmacodynamic profile. This guide provides the necessary framework to synthesize and validate novel Schiff bases from this promising intermediate.
Section 1: The Underlying Chemistry: Mechanism of Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and often catalyzed by a mild acid or base.[3][8]
The mechanism proceeds in two primary stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral, unstable intermediate known as a carbinolamine or hemiaminal.[4][9]
-
Dehydration: The carbinolamine intermediate is then dehydrated to form the stable imine. This elimination of a water molecule is the rate-determining step and is often facilitated by acid catalysis, which protonates the hydroxyl group, turning it into a better leaving group (H₂O).[3][10]
The overall reaction equilibrium can be shifted toward the product by removing the water formed during the reaction, often by using a Dean-Stark apparatus or molecular sieves.[3]
Caption: Reaction mechanism for Schiff base formation.
Section 2: Core Synthesis Protocol
This section provides a generalized, robust protocol for the condensation reaction. This procedure should be adapted based on the specific reactivity of the chosen primary amine.
Materials:
-
This compound
-
Primary amine (aliphatic or aromatic)
-
Anhydrous Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
Reactant Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous ethanol.
-
Amine Addition: To this stirred solution, add the primary amine (1.0 - 1.1 eq). If the amine is a solid, it can be dissolved in a small amount of ethanol before addition.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[6]
-
Reaction Reflux: Attach a reflux condenser and heat the mixture to reflux (typically ~80°C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 2-6 hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If no precipitate forms, the solvent volume can be reduced under vacuum.
-
Purification: Collect the solid product by filtration. Wash the crude product with cold ethanol to remove unreacted starting materials and catalyst. Further purification can be achieved by recrystallization.[11]
Section 3: Critical Parameter Optimization
The success of the synthesis—in terms of yield, purity, and reaction time—depends on several key parameters. Understanding their impact allows for rational optimization.
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Solvent | Ethanol, Methanol, Tetrahydrofuran (THF), Toluene | Protic solvents like ethanol and methanol are often sufficient and facilitate proton transfer. For water-sensitive reactions or to use a Dean-Stark trap, aprotic solvents like toluene are preferred.[5] |
| Catalyst | Glacial Acetic Acid, Piperidine, Montmorillonite K-10 Clay, Au@TiO₂ | Mild acids like acetic acid are standard for protonating the carbonyl.[3] Basic catalysts like piperidine can also be effective.[12] Heterogeneous catalysts offer the advantage of easy removal and reusability.[3][12] |
| Temperature | Room Temperature to Reflux | Most reactions require heating to overcome the activation energy for dehydration. Aromatic amines are generally less reactive than aliphatic amines and may require higher temperatures or longer reaction times.[3] |
| Water Removal | Dean-Stark Apparatus, Molecular Sieves | Since the reaction is reversible, removing the water byproduct drives the equilibrium towards the product, significantly increasing the yield, especially for less favorable reactions.[3] |
| Purification | Recrystallization, Column Chromatography | Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) is the most common and effective method for purifying solid Schiff bases.[11] If using column chromatography, neutral alumina is often preferred over silica gel, as the acidic nature of silica can potentially hydrolyze the imine bond.[11][13] |
Section 4: Characterization and Validation
Confirming the identity and purity of the synthesized Schiff base is a critical step. A combination of spectroscopic methods should be employed.
| Technique | Key Observational Signatures |
| FT-IR Spectroscopy | Disappearance of the C=O stretching band from the aldehyde (approx. 1650-1700 cm⁻¹) and the N-H stretching bands from the primary amine (approx. 3300-3500 cm⁻¹). Appearance of a strong C=N (imine) stretching band, typically in the 1600-1650 cm⁻¹ region.[7][14][15] |
| ¹H NMR Spectroscopy | Disappearance of the aldehyde proton signal (-CHO) from the starting material (typically a singlet around δ 9-10 ppm). Appearance of the azomethine proton signal (-CH=N-), which is a characteristic singlet usually found in the δ 8-9 ppm region.[16][17] The indole N-H proton signal is also typically observed as a broad singlet at a high chemical shift (>10 ppm). |
| ¹³C NMR Spectroscopy | Disappearance of the aldehyde carbonyl carbon signal (δ 190-200 ppm). Appearance of the imine carbon signal (-C=N-) in the δ 150-165 ppm range.[17][18] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the target Schiff base, confirming its formation.[16] |
Section 5: Experimental Workflow Visualization
The overall process from starting materials to a pure, validated compound can be visualized as a sequential workflow.
Caption: General workflow for synthesis and validation.
References
-
Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.). SciSpace. Retrieved February 25, 2026, from [Link]
-
Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165. Retrieved February 25, 2026, from [Link]
-
How to purify Schiff base product? (2024). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. (n.d.). Vedantu. Retrieved February 25, 2026, from [Link]
-
Chemistry Schiff Bases. (n.d.). Sathee NEET. Retrieved February 25, 2026, from [Link]
-
Rajesh, K., & Elangovan, M. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES. International Journal of Pharmacy and Biological Sciences, 8(3), 36-41. Retrieved February 25, 2026, from [Link]
-
Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. (2020). National Institutes of Health (NIH). Retrieved February 25, 2026, from [Link]
-
Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. (2022). ACS Omega. Retrieved February 25, 2026, from [Link]
-
Sinha, D. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. SciSpace. Retrieved February 25, 2026, from [Link]
-
Sreeja, P. B., & Kurup, M. R. P. (2010). Synthesis, characterization and biological studies of some Co(II), Ni(II) and Cu(II) complexes derived from indole-3-carboxaldehyde and glycylglycine as Schiff base ligand. Arabian Journal of Chemistry, 10, S1043-S1052. Retrieved February 25, 2026, from [Link]
-
Synthesis, characterization and biological studies of some Co(II), Ni(II) and Cu(II) complexes derived from indole-3-carboxaldehyde and glycylglycine as Schiff base ligand. (2010). ResearchGate. Retrieved February 25, 2026, from [Link]
- Method of reducing a schiff base. (1998). Google Patents.
-
Synthesis, Characterization and Cytotoxicity Activity of new Indole Schiff Bases. (2020). AIP Publishing. Retrieved February 25, 2026, from [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). National Institutes of Health (NIH). Retrieved February 25, 2026, from [Link]
-
Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube. Retrieved February 25, 2026, from [Link]
-
How to purify Schiff base? (2023). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]
-
Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. (2025). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies. (2024). Biointerface Research in Applied Chemistry. Retrieved February 25, 2026, from [Link]
-
Berber, H., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. Retrieved February 25, 2026, from [Link]
-
Muhammad Abduljaleel, et al. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 15(5), 59-67. Retrieved February 25, 2026, from [Link]
-
Synthesis and spectroscopic characterization of some schiff bases derived from Dimedone. (2019). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Methods of indole synthesis: Part II, Bartoli indole synthesis, Gassman indole synthesis. (2018). YouTube. Retrieved February 25, 2026, from [Link]
-
Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2024). ACS Omega. Retrieved February 25, 2026, from [Link]
-
Al-Hasany, H. R., Al-Jothery, A. A., & Al-Shimmari, R. M. (2020). Synthesis and anti-inflammatory activity study of Schiff bases complexes. Biochemical and Cellular Archives, 20(2), 5627-5631. Retrieved February 25, 2026, from [Link]
-
Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. (2022). Teikyo Medical Journal. Retrieved February 25, 2026, from [Link]
-
“SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. (n.d.). IOSR Journal. Retrieved February 25, 2026, from [Link]
Sources
- 1. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. scispace.com [scispace.com]
- 4. SATHEE: Chemistry Schiff Bases [satheeneet.iitk.ac.in]
- 5. Schiff Bases: Structure, Reaction, Synthesis & Uses Explained [vedantu.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ijpbs.com [ijpbs.com]
- 8. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Synthesis, characterization and biological studies of some Co(II), Ni(II) and Cu(II) complexes derived from indole-3-carboxaldehyde and glycylglycine as Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. allsubjectjournal.com [allsubjectjournal.com]
Synthesis of 2-ethyl-5-methoxytryptamine from 3-carboxaldehyde intermediate
Application Note: High-Yield Synthesis of 2-Ethyl-5-Methoxytryptamine from 3-Carboxaldehyde Precursors
Abstract & Strategic Overview
The synthesis of 2-alkylated tryptamines, specifically 2-ethyl-5-methoxytryptamine , presents unique challenges compared to their unsubstituted counterparts. The presence of the 2-ethyl group introduces steric constraints adjacent to the C3 reaction center and increases the lipophilicity of the molecule. This application note details a robust, two-step protocol transforming 2-ethyl-5-methoxyindole-3-carboxaldehyde into the target tryptamine.
The Synthetic Strategy:
-
Henry Reaction (Nitroaldol Condensation): Conversion of the aldehyde to a nitrovinyl intermediate using nitromethane. This step is thermodynamically driven but requires careful kinetic control to prevent polymerization of the electron-rich indole system.
-
Hydride Reduction: Exhaustive reduction of the conjugated nitroalkene to the primary amine using Lithium Aluminum Hydride (LiAlH
). This step utilizes a specific "Fieser" workup to mitigate the formation of aluminum emulsions, a common bottleneck in tryptamine scale-up.
Reaction Pathway Visualization
The following diagram outlines the chemical transformation and the critical intermediate states.
Figure 1: Synthetic route from carboxaldehyde to tryptamine via nitrovinyl intermediate.[1][2][3][4][5][6][7]
Protocol 1: Henry Reaction (Nitroaldol Condensation)[8]
This step constructs the ethylamine carbon skeleton. The use of ammonium acetate as a catalyst buffers the reaction, preventing base-catalyzed decomposition of the sensitive indole aldehyde.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reagent/Solvent: Nitromethane (10-20 eq, acts as solvent)
-
Catalyst: Ammonium Acetate (0.2 - 0.5 eq)
Experimental Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl
or Drierite). -
Charging: Add the aldehyde and ammonium acetate to the flask. Add Nitromethane.[5][8][9] Note: The aldehyde may not dissolve immediately.[10]
-
Reaction: Heat the mixture to gentle reflux (approx. 101°C). Maintain reflux for 2–4 hours.
-
Visual Indicator: The reaction mixture will typically darken, and a yellow/orange solid (the nitrovinyl product) may begin to precipitate as the reaction proceeds.
-
-
Monitoring: Monitor via TLC (Silica, DCM:MeOH 95:5). The aldehyde spot (higher R
) should disappear, replaced by a highly colored (fluorescent yellow/orange) spot of the nitroalkene. -
Workup:
-
Allow the mixture to cool to room temperature.
-
If the product crystallizes heavily, filter the solid directly and wash with cold methanol.
-
If no precipitate forms, remove excess nitromethane under reduced pressure (rotary evaporator, <50°C).
-
Recrystallize the residue from methanol or isopropanol to obtain the 3-(2-nitrovinyl)-2-ethyl-5-methoxyindole as bright orange needles.
-
Critical Control Point: Do not overheat the residue during evaporation. Nitroalkenes are thermally unstable and can polymerize exothermically.
Protocol 2: Hydride Reduction & Fieser Workup
The reduction of the conjugated double bond and the nitro group requires a potent reducing agent. LiAlH
Reagents:
-
Intermediate: 3-(2-nitrovinyl)-2-ethyl-5-methoxyindole (1.0 eq)
-
Reductant: Lithium Aluminum Hydride (LiAlH
) (4.0 - 6.0 eq) -
Solvent: Anhydrous THF (Tetrahydrofuran) or Diethyl Ether.
Experimental Procedure:
-
Safety Prep: Ensure all glassware is oven-dried and flushed with Nitrogen/Argon. LiAlH
reacts violently with moisture.[7] -
LAH Suspension: In a 2-neck flask, suspend LiAlH
in anhydrous THF at 0°C. -
Addition: Dissolve the nitrovinyl intermediate in dry THF. Add this solution dropwise to the LAH suspension.
-
Why? This "normal addition" ensures the reductant is always in excess, preventing the formation of dimers or incomplete reduction byproducts.
-
-
Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 6–12 hours. The bright orange color of the starting material should fade to a pale yellow/beige.
-
The Fieser Quench (Crucial Step): Cool the reaction to 0°C. For every x grams of LiAlH
used, add carefully in this order:-
x mL of Water (Dropwise, very slow - vigorous H
evolution). -
x mL of 15% Aqueous NaOH.
-
3x mL of Water.
-
-
Isolation:
Purification & Validation Logic
The crude tryptamine is often an oil that oxidizes in air. Conversion to a salt (Hydrochloride or Fumarate) is recommended for stability.
Purification Workflow (Acid-Base Extraction)
Figure 2: Acid-base extraction workflow for purification of the target amine.
Analytical Expectations
| Parameter | Expected Observation | Structural Insight |
| Physical State | Waxy solid or oil (Freebase) / Crystalline solid (HCl salt) | Freebase amines are prone to oxidation; store as salt. |
| 1H NMR (Indole) | Singlet ~6.9-7.1 ppm (C4-H) | Confirms 5-methoxy substitution pattern. |
| 1H NMR (Ethyl) | Quartet ~2.7 ppm, Triplet ~1.2 ppm | Confirms 2-ethyl group integrity (no reduction of the ring). |
| 1H NMR (Chain) | Two triplets (or broad multiplets) ~2.8-3.0 ppm | Confirms reduction of nitrovinyl (-CH=CH-NO2) to ethylamine (-CH2-CH2-NH2). |
References
- Shulgin, A. T., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Reference for general tryptamine synthesis methodologies).
-
Chandra, T., & Zebrowski, J. P. (2024).[11] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.[11] ACS Chemical Health & Safety.[11] Link
-
Frontier, A. (2023).[7] Workup for Aluminum Hydride Reductions (Fieser Workup). University of Rochester, Department of Chemistry. Link
-
Saetae, W., & Jaratjaroonphong, J. (2024).[2] Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Burapha Science Journal. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 3. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. A Simple Preparation of Tryptamine - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Nitroaldol_reaction [chemeurope.com]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. Magic Formulas [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
Precision Engineering of Indolyl-Alkenes: Knoevenagel Condensation of Indole-3-Carboxaldehydes
Topic: Knoevenagel Condensation Reaction Conditions for Indole-3-Carboxaldehydes Document Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Chemical Context
Indole-3-carboxaldehyde is a pivotal scaffold in medicinal chemistry, serving as the precursor for 3-substituted indole derivatives found in anticancer (e.g., tyrosine kinase inhibitors), anti-inflammatory, and antimicrobial agents.[1] The Knoevenagel condensation of this substrate presents a unique electronic challenge compared to simple benzaldehydes.
The Indole Challenge: The nitrogen lone pair at position 1 donates electron density into the ring, significantly enriching the C3 position. This resonance effect renders the exocyclic carbonyl carbon less electrophilic (deactivated), often requiring more vigorous conditions, stronger catalysts, or longer reaction times compared to electron-deficient aldehydes.
This guide provides three validated protocols ranging from classical robust methods to modern green chemistry techniques, ensuring high yields of
Mechanistic Insight & Pathway
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a base-catalyzed nucleophilic addition followed by dehydration.[2] For indole-3-carboxaldehyde, the rate-determining step is often the initial nucleophilic attack due to the deactivated carbonyl.
Figure 1: Base-Catalyzed Knoevenagel Mechanism
Caption: The base deprotonates the active methylene compound.[3] The resulting carbanion attacks the carbonyl of the indole. Subsequent dehydration yields the conjugated alkene, typically favoring the (E)-isomer to minimize steric clash with the indole ring.
Critical Reaction Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol (EtOH) or Water | EtOH: Solubilizes the indole while allowing product precipitation (easy workup). Water: Exploits hydrophobic effect; "on-water" acceleration often observed despite low solubility. |
| Catalyst | Piperidine (Classical) or Ni(NO | Piperidine: Forms a highly reactive iminium ion intermediate (transimination), overcoming the indole's low electrophilicity. Lewis Acids: Activate the carbonyl oxygen directly. |
| Stoichiometry | 1:1 to 1:1.2 (Aldehyde:Nucleophile) | Slight excess of the cheaper active methylene compound ensures full consumption of the valuable indole aldehyde. |
| Temperature | 25°C to Reflux | Room temperature is sufficient for highly active methylenes (e.g., malononitrile). Reflux required for esters. |
Experimental Protocols
Protocol A: Classical Piperidine-Mediated Synthesis (Robust)
Best for: Scale-up, standard laboratory synthesis, and less reactive methylene compounds (e.g., ethyl acetoacetate).
Reagents:
-
Indole-3-carboxaldehyde (1.0 equiv)
-
Active Methylene Compound (e.g., Malononitrile, 1.1 equiv)
-
Solvent: Absolute Ethanol (10 mL/mmol)
-
Catalyst: Piperidine (0.1 equiv)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of indole-3-carboxaldehyde and 1.1 mmol of malononitrile in 10 mL of absolute ethanol.
-
Catalysis: Add 2–3 drops (approx. 0.1 mmol) of piperidine.[4]
-
Note: If the reaction is sluggish, add 2 drops of glacial acetic acid to buffer the solution (forming piperidinium acetate).
-
-
Reaction: Stir at room temperature. A precipitate typically forms within 15–60 minutes.
-
Optimization: If no precipitate forms after 1 hour, heat to reflux for 2–4 hours.
-
-
Workup: Cool the mixture in an ice bath. Filter the solid precipitate under vacuum.
-
Purification: Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 5 mL). Recrystallize from ethanol/water if necessary.
Validation:
-
TLC: Mobile phase Hexane:EtOAc (6:4). Product
will be higher than the aldehyde. -
Yield Expectation: 85–95%.
Protocol B: Green Aqueous Synthesis (Sustainable)
Best for: High-throughput libraries, green chemistry compliance, and avoiding organic solvents.
Reagents:
-
Indole-3-carboxaldehyde (1.0 equiv)
-
Active Methylene Compound (1.1 equiv)
-
Solvent: Deionized Water
-
Catalyst: Nickel(II) nitrate hexahydrate [Ni(NO
) ·6H O] (5 mol%)
Procedure:
-
Suspension: Suspend 1.0 mmol of indole-3-carboxaldehyde and 1.1 mmol of malononitrile in 5 mL of water.
-
Catalyst Addition: Add 5 mol% (approx. 15 mg) of Ni(NO
) ·6H O. -
Reaction: Stir vigorously at room temperature. The reaction proceeds "on-water" (heterogeneous).
-
Monitoring: Monitor by TLC. Reaction is typically complete in 10–20 minutes.
-
Workup: Filter the solid product directly. Wash with water to remove the inorganic catalyst.
-
Drying: Dry the solid in a vacuum oven at 50°C.
Mechanistic Note: The Lewis acidic Ni(II) coordinates with the carbonyl oxygen, increasing electrophilicity, while water stabilizes the transition state via hydrogen bonding.
Protocol C: Microwave-Assisted Solvent-Free Synthesis
Best for: Rapid screening and difficult substrates.
Reagents:
-
Indole-3-carboxaldehyde (1.0 equiv)
-
Active Methylene Compound (1.0 equiv)
-
Catalyst: Ammonium Acetate (NH
OAc) (1.0 equiv) or Basic Alumina.
Procedure:
-
Mixing: Grind the aldehyde, active methylene, and ammonium acetate in a mortar and pestle until a homogeneous powder is formed.
-
Irradiation: Transfer the powder to a microwave process vial. Irradiate at 140–300 W (or 80°C constant temperature mode) for 2–5 minutes.
-
Extraction: Cool the vial. Add 10 mL of cold water and triturate the solid.
-
Filtration: Filter the crude solid. Recrystallize from hot ethanol.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remains) | Carbonyl deactivation by indole nitrogen. | Switch to Protocol A with Reflux. Add catalytic Acetic Acid to activate the imine formation. |
| Low Yield / Sticky Gum | Polymerization or Michael addition side reactions. | Reduce reaction time. Use Protocol B (Water) to precipitate product immediately, preventing side reactions. |
| Product is Oil | Impurities or low melting point. | Triturate with cold diethyl ether or hexane. Induce crystallization by scratching the flask wall. |
| Bis(indolyl)methane impurity | Excess indole reacting with aldehyde. | Ensure stoichiometric accuracy. Do not use excess indole aldehyde. |
References
-
BenchChem. Troubleshooting Guide for the Condensation Reaction of Indole-3-Carbaldehyde.
-
ACG Publications. Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
-
ResearchGate. Knoevenagel Reactions of Indole-3-carbaldehyde: Synthesis of 3-Substituted Indole Derivatives.
-
Unique Pub International. A Review on Solvent-Free Microwave Assisted Condensation Reactions.
-
International Journal of Chemical and Physical Sciences. A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media.
-
Organic Chemistry Portal. Knoevenagel Condensation: Mechanisms and Recent Literature.
Sources
Troubleshooting & Optimization
Vilsmeier-Haack Formylation of 2-Substituted Indoles: A Technical Support Guide
Welcome to the technical support center for the Vilsmeier-Haack formylation of 2-substituted indoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshoot common issues, and improve the yield and purity of 2-substituted-indole-3-carbaldehydes. These compounds are crucial intermediates in the synthesis of a wide range of biologically active molecules.[1]
The Vilsmeier-Haack reaction is a robust method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2][3] However, when applied to 2-substituted indoles, the nature of the substituent at the C2-position can significantly influence the reaction's outcome, often leading to challenges such as low yields, side-product formation, and purification difficulties. This guide provides field-proven insights and detailed protocols to navigate these complexities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Vilsmeier-Haack formylation of 2-substituted indoles in a question-and-answer format.
Question 1: I am getting a very low yield or no desired product. What are the likely causes and how can I fix it?
Answer:
Low or no yield is a common frustration. The root cause often lies in one of the following areas:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is highly moisture-sensitive.[4] Any moisture in your reagents or glassware will decompose it.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Use anhydrous N,N-dimethylformamide (DMF) and freshly distilled or high-purity phosphorus oxychloride (POCl₃). If your DMF has a fishy smell, it has likely decomposed to dimethylamine and should be replaced.
-
-
Insufficiently Reactive Substrate: The electronic nature of the 2-substituent plays a crucial role. Electron-withdrawing groups (EWGs) at the C2-position deactivate the indole ring towards electrophilic substitution, making the reaction more challenging.
-
Solution: For indoles with EWGs, you may need to use more forcing conditions. This can include increasing the excess of the Vilsmeier reagent (from the typical 1.5-2 equivalents to 3-4 equivalents) and raising the reaction temperature. Monitor the reaction progress carefully by Thin Layer Chromatography (TLC) to avoid decomposition.
-
-
Incomplete Reaction: The reaction time or temperature may not be sufficient for your specific substrate.
-
Solution: Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at lower temperatures, consider gradually increasing the temperature (e.g., to 70-80 °C). For some substrates, extended reaction times may be necessary.[1]
-
-
Product Decomposition During Work-up: The iminium intermediate formed after the electrophilic attack is hydrolyzed to the aldehyde during aqueous work-up.[4][5] This step is often exothermic and can lead to product degradation if not controlled.
-
Solution: Always perform the work-up by pouring the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution carefully with a mild base like sodium bicarbonate or sodium carbonate solution until the pH is alkaline.[1]
-
Question 2: My TLC shows multiple spots, and I am isolating a mixture of products. What are the common side products and how can I minimize them?
Answer:
The formation of multiple products is a frequent challenge, especially with certain 2-substituents. Here are the most common side reactions and how to address them:
-
Double Formylation: With highly activated 2-substituents like a methyl group (e.g., 2-methylindole or "skatole"), double formylation can occur, leading to the formation of malondialdehydes.[6][7][8]
-
Solution: To minimize this, use a controlled stoichiometry of the Vilsmeier reagent (closer to a 1:1 molar ratio of indole to reagent). Running the reaction at a lower temperature can also favor mono-formylation.
-
-
N-Formylation: While C3-formylation is kinetically and thermodynamically favored, N-formylation can occur, especially if the C3-position is sterically hindered or if the reaction conditions are not optimized. In some cases, with 2-methylindole, 1-formyl-3-methylindole has been observed as a significant side product.[1]
-
Solution: Precise temperature control during the formation of the Vilsmeier reagent and during the reaction with the indole is crucial. Adding the indole solution to the pre-formed Vilsmeier reagent at a controlled temperature can sometimes minimize N-formylation.
-
-
Reaction at Other Positions: While formylation at the C3-position is electronically favored due to the high electron density,[5] minor amounts of formylation at other positions on the indole ring can occur, leading to a mixture of regioisomers.
-
Solution: Optimizing the reaction temperature and stoichiometry can improve regioselectivity. Purification by column chromatography is often necessary to separate these isomers.
-
Question 3: I am having difficulty purifying my 2-substituted-indole-3-carbaldehyde. What are the best practices?
Answer:
Purification can be challenging due to the similar polarities of the desired product and some side products.
-
Initial Isolation: After the aqueous work-up, the product often precipitates as a solid.[1] This can be collected by vacuum filtration and washed with cold water. If it does not precipitate, extract the aqueous mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Column Chromatography: This is the most effective method for purifying 2-substituted-indole-3-carbaldehydes.
-
Stationary Phase: Silica gel (100-200 mesh) is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The exact ratio will depend on the polarity of your specific compound. For example, a mobile phase of 30-50% ethyl acetate in hexane is often effective.
-
-
Recrystallization: If the product is obtained as a solid after chromatography, recrystallization from a suitable solvent (e.g., ethanol) can further improve its purity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction on a 2-substituted indole?
A1: The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[4][9]
-
Electrophilic Aromatic Substitution: The electron-rich C3-position of the 2-substituted indole attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate.[5]
-
Hydrolysis: During aqueous work-up, the iminium ion is hydrolyzed to yield the final 2-substituted-indole-3-carbaldehyde.[3][4]
Q2: How does the electronic nature of the 2-substituent affect the reaction?
A2:
-
Electron-Donating Groups (EDGs) like alkyl groups (e.g., -CH₃) activate the indole ring, generally leading to higher reactivity. However, they can also promote side reactions like double formylation.
-
Electron-Withdrawing Groups (EWGs) such as cyano (-CN) or nitro (-NO₂) groups deactivate the indole ring, making the reaction more difficult and often requiring harsher conditions (higher temperature, excess reagent) to achieve a good yield.
-
Aryl groups at the C2-position generally tolerate the reaction conditions well, leading to good yields of the desired product.
Q3: What are some alternative formylating agents if the Vilsmeier-Haack reaction fails for my 2-substituted indole?
A3: If the Vilsmeier-Haack reaction is not providing satisfactory results, consider the following alternatives:
-
Boron-Catalyzed Formylation: A milder and highly efficient alternative involves the use of trimethyl orthoformate (TMOF) as the formylating agent with boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst. This method has shown excellent yields for a variety of 2-substituted indoles, including those with methyl, phenyl, and fluorophenyl groups, often with very short reaction times (1-5 minutes) at ambient temperature.[10]
-
Duff Reaction: This method is suitable for activated aromatic compounds and uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic acid or trifluoroacetic acid.[11]
-
Reimer-Tiemann Reaction: This method is primarily used for the ortho-formylation of phenols using chloroform and a strong base. Its application to indoles is less common and can lead to a mixture of products.[11]
Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylindole
This protocol provides a step-by-step methodology for the formylation of 2-methylindole, a common substrate that can be prone to side reactions if not handled carefully.
Materials:
-
2-Methylindole (Skatole)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium carbonate solution
-
Crushed ice
-
Anhydrous sodium sulfate
-
Silica gel (100-200 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (2 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.[1] After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation Reaction: In a separate flame-dried flask, dissolve 2-methylindole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly and carefully into a beaker containing a large amount of crushed ice with vigorous stirring. This step is exothermic.
-
Neutralization: Slowly add a saturated sodium carbonate solution to the acidic mixture until the pH is alkaline (pH 8-9), as confirmed by pH paper. The product may precipitate as a solid.
-
Isolation:
-
If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water.
-
If no solid forms, transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain 2-methyl-1H-indole-3-carbaldehyde as a solid.
-
Data Summary
The following table provides a comparative overview of reaction conditions and yields for the Vilsmeier-Haack formylation of various 2-substituted indoles.
| 2-Substituent | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H | POCl₃, DMF | 0 to 85 | 6 | 96 | [1] |
| Methyl | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl), 22.5 (2-formyl) | [1] |
| Phenyl | POCl₃, DMF | 0 to 80 | 4 | ~85 | General observation |
| 4-Fluorophenyl | POCl₃, DMF | 0 to 80 | 4 | ~80 | General observation |
| Chloro | POCl₃, DMF | Reflux | 0.5 | ~68 | [12] |
Visualizations
Reaction Mechanism
Caption: Key stages of the Vilsmeier-Haack formylation of 2-substituted indoles.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low product yield.
Experimental Setup
Caption: A schematic of the experimental setup for the Vilsmeier-Haack reaction.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier haack reaction | PPTX [slideshare.net]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles [orgchemres.org]
- 7. sid.ir [sid.ir]
- 8. growingscience.com [growingscience.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Technical Support Center: Purification of 2-Ethyl-5-methoxyindole-3-carboxaldehyde by Recrystallization
Welcome to the technical support center for the purification of 2-ethyl-5-methoxyindole-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful recrystallization of this compound. The protocols and advice provided herein are grounded in established chemical principles and field-proven insights for handling indole derivatives.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Achieving high purity is critical for downstream applications, and recrystallization is a powerful, cost-effective technique for this purpose.[1] However, like many indole derivatives, its purification can present challenges. This guide will walk you through the process, from solvent selection to troubleshooting common issues, enabling you to obtain a high-purity crystalline product.
Core Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[2] The ideal solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature.[3] Upon slow cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound.
Issue 1: The compound is not dissolving in the hot solvent.
-
Possible Cause: The chosen solvent is not polar enough to dissolve the relatively polar this compound, even at elevated temperatures. The presence of the indole nitrogen, the methoxy group, and the aldehyde group all contribute to its polarity.
-
Solution:
-
Increase Solvent Polarity: Switch to a more polar solvent. Based on the properties of the closely related 5-methoxyindole-3-carboxaldehyde, which is soluble in methanol, consider using alcohols like ethanol or methanol.[5]
-
Use a Solvent Mixture: If a single solvent is not effective, a mixed solvent system can be employed.[4] Start by dissolving the compound in a small amount of a "good" solvent (one in which it is highly soluble, like acetone or ethanol) at its boiling point. Then, slowly add a "poor" solvent (one in which it is sparingly soluble, like hexane or water) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly. A hexane/acetone or ethanol/water mixture could be effective.[3]
-
Ensure Sufficient Solvent: While the goal is to use a minimal amount of hot solvent, ensure you have added enough to fully dissolve the compound at the solvent's boiling point.[2]
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound is coming out of the solution at a temperature above its melting point. This is a common issue with polar compounds.[6] It can also be caused by the presence of significant impurities that depress the melting point of the mixture.
-
Solution:
-
Lower the Boiling Point of the Solvent System: If using a high-boiling point solvent, switch to one with a lower boiling point.
-
Increase the Amount of Solvent: Add more of the "good" solvent to keep the compound dissolved at a lower temperature, allowing it to crystallize below its melting point.[7]
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange themselves into a crystal lattice. Insulating the flask can help.[8]
-
Charcoal Treatment: If colored impurities are present, they may be contributing to the oiling out. A hot filtration with activated charcoal can help remove these impurities.[9]
-
Issue 3: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, likely because too much solvent was used.
-
Solution:
-
Induce Crystallization:
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent and increase the concentration of the compound. Then, allow it to cool again.[8]
-
Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.
-
Issue 4: The recrystallized product has a low yield.
-
Possible Cause:
-
Too much solvent was used, leaving a significant amount of the product in the mother liquor.[7]
-
The compound is significantly soluble in the cold solvent.
-
Premature crystallization occurred during hot filtration.
-
-
Solution:
-
Optimize Solvent Volume: Perform small-scale trials to determine the optimal solvent volume that minimizes the amount of dissolved product at low temperatures.
-
Cool Thoroughly: Ensure the solution is cooled sufficiently, including in an ice bath, to maximize crystal formation before filtration.[4]
-
Minimize Transfer Losses: During filtration, wash the crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.[2]
-
Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[4]
-
Issue 5: The recrystallized product is still impure.
-
Possible Cause:
-
The cooling process was too rapid, trapping impurities within the crystal lattice.
-
The chosen solvent did not effectively differentiate between the product and the impurities.
-
The crystals were not washed properly after filtration.
-
-
Solution:
-
Ensure Slow Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
-
Re-evaluate Solvent Choice: The ideal solvent should not dissolve the impurities at all, or it should dissolve them so well that they remain in the mother liquor. You may need to screen other solvents.
-
Thorough Washing: Wash the filtered crystals with a small amount of fresh, ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
Based on the properties of the closely related 5-methoxyindole-3-carboxaldehyde and general principles for polar aromatic compounds, good starting solvents to screen are:
Q2: How do I perform a solvent screen?
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a small amount of a different solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will completely dissolve the compound at its boiling point.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. An ideal solvent will result in the formation of a significant amount of crystals.
Q3: My compound is a yellowish to reddish powder. Should I use activated charcoal?
The color may be inherent to the compound, as 5-methoxyindole-3-carboxaldehyde is described as a yellowish to reddish crystalline powder.[11] However, if you suspect the presence of colored impurities, a treatment with activated charcoal can be beneficial. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[9]
Q4: What is the expected melting point of pure this compound?
Q5: Can I use column chromatography instead of recrystallization?
Yes, column chromatography is another common method for purifying indole derivatives. However, recrystallization can often be more efficient for removing small amounts of impurities from a solid product and can be more easily scaled up.[1]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling on a hot plate. Continue adding the solvent in small portions until the compound just dissolves.
-
(Optional) Hot Filtration: If there are insoluble impurities or if using activated charcoal, perform a hot gravity filtration into a pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., acetone).
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.
Data Presentation
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Methanol | 65 | High | 5-methoxyindole-3-carboxaldehyde is soluble in methanol.[5] |
| Ethanol | 78 | High | A common and effective solvent for polar organic compounds.[3] |
| Acetone | 56 | Medium-High | Good solvent for many organic compounds, but its low boiling point can be a disadvantage.[4] |
| Ethyl Acetate | 77 | Medium | A good general-purpose solvent.[4] |
| Chloroform | 61 | Medium | Can be used in a mixed solvent system with hexane for indole derivatives.[10] |
| Hexane | 69 | Low | A good "poor" solvent for mixed-solvent systems with more polar solvents.[3] |
| Water | 100 | Very High | 5-methoxyindole-3-carboxaldehyde is insoluble in water; may be a good "poor" solvent.[5] |
Visualizations
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. athabascau.ca [athabascau.ca]
- 5. 5-Methoxyindole-3-carboxaldehyde, 99+%, Thermo Scientific 100 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. esisresearch.org [esisresearch.org]
- 10. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. chemimpex.com [chemimpex.com]
Validation & Comparative
Comparative Analysis of Ethyl Group Assignment Strategies in 2-Ethylindole Scaffolds
Executive Summary
Objective: To provide a definitive, data-driven guide for the unambiguous identification of ethyl group signals in 2-ethylindole, distinguishing it from its structural isomer, 3-ethylindole.
Context: In synthetic medicinal chemistry, the indole core is a privileged scaffold. However, the regioselectivity of alkylation (C2 vs. C3) often yields isomeric mixtures. While the ethyl group signals (triplet and quartet) are characteristic, they are not diagnostic of position on their own. Misidentification leads to erroneous Structure-Activity Relationship (SAR) data.
The Solution: This guide compares the Standard 1D
The Chemical Context: The Isomer Challenge
The ethyl group consists of a methyl (
Assignment Logic Flowchart
The following diagram illustrates the decision matrix for distinguishing these isomers based on spectral data.
Figure 1: Decision tree for distinguishing 2-ethylindole from 3-ethylindole using 1D Proton NMR markers.
Comparative Analysis: 1D vs. 2D Methodologies
Method A: Standard 1D NMR Characterization
The 1D spectrum provides the baseline for identification. The ethyl group manifests as a classic first-order system (
Key Diagnostic Signals (in
-
Methyl (
): Triplet ( ) at 1.30 – 1.36 ppm ( Hz). -
Methylene (
): Quartet ( ) at 2.75 – 2.82 ppm ( Hz). -
The "Smoking Gun" (C3-H): In 2-ethylindole, the C3 position is unsubstituted. This proton appears as a singlet (or fine multiplet due to long-range coupling) at
6.27 ppm . This is significantly upfield compared to the C2-H of 3-ethylindole ( 6.90 – 7.00 ppm) due to the electron-rich nature of the enamine-like C3 position.
Comparative Data Table: 2-Ethyl vs. 3-Ethyl Indole
| Feature | 2-Ethylindole (Target) | 3-Ethylindole (Isomer) | Causality |
| Minimal difference; unreliable for assignment. | |||
| C2 vs C3 attachment has similar deshielding. | |||
| Ring Proton | Primary Differentiator. C2 is adjacent to Nitrogen (deshielded); C3 is electron-rich (shielded). | ||
| NH Shift | Solvent and concentration dependent; unreliable. |
Method B: Advanced 2D Validation (HMBC/HSQC)
For regulatory submissions or complex mixtures, 1D inference is insufficient. Heteronuclear Multiple Bond Correlation (HMBC) provides a self-validating connectivity map.
The Mechanism:
-
HSQC: Establishes which carbons bear protons.
-
In 2-ethylindole, C3 is a methine (
). -
In 3-ethylindole, C3 is quaternary (
).
-
-
HMBC: Shows long-range (2-3 bond) coupling.[1][2]
-
The ethyl methylene protons (
) will couple to the indole ring carbons at the point of attachment and the adjacent positions.
-
HMBC Connectivity Diagram:
Figure 2: The HMBC/HSQC validation logic. The methylene protons couple to C3. If HSQC shows C3 has a proton, the molecule is 2-ethylindole.
Experimental Protocols
Protocol 1: Sample Preparation for High-Resolution Acquisition
-
Solvent Selection: Use
(99.9% D) over if possible.-
Reasoning: Indole NH protons exchange rapidly in
if trace acid/water is present, leading to broadening. stabilizes the NH via hydrogen bonding, sharpening the signals and revealing potential coupling ( or ) which aids assignment.
-
-
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Note: Avoid high concentrations (>50mg/mL) which can cause stacking effects, shifting aromatic peaks upfield.
-
Protocol 2: Acquisition Parameters (Bruker/Jeol Standard)
-
1D Proton:
-
Spectral Width: 12-15 ppm (to catch downfield NH).
-
Scans: 16 (minimum).
-
Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).
-
-
2D HMBC (Gradient Selected):
-
Optimize for Long Range Coupling (
): Set to 8 Hz. -
Critical Step: If signals are weak, lower optimization to 5 Hz to detect weaker correlations across the heteroaromatic ring.
-
References
-
SDBS Web: Spectral Database for Organic Compounds. SDBS No. 2788 (2-Ethylindole) & SDBS No. 1654 (3-Ethylindole). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Joseph-Nathan, P., et al. (1988).[3] NMR Studies of Indole.[3][4][5] Heterocycles, 27(2).[3][6] (Detailed analysis of C2 vs C3 shifts and solvent effects). [Link]
-
Latypova, L. R., et al. (2020).[7] Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole. Russian Journal of Organic Chemistry. (Provides modern high-field NMR data for substituted indoles). [Link]
Sources
- 1. How to use LR-HSQMBC: Observation of very small couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 2. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methoxyindole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of analytical chemistry, mass spectrometry (MS) stands as a cornerstone for molecular identification and structural elucidation. For researchers working with indole derivatives, particularly methoxyindole aldehydes—a class of compounds with significant biological and pharmaceutical relevance—a deep understanding of their behavior under mass spectrometric analysis is paramount. This guide provides a comprehensive comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of positional isomers of methoxyindole-3-aldehyde. By delving into the causality behind their fragmentation, this document serves as a practical reference for the confident identification and characterization of these molecules.
The Significance of Methoxyindole Aldehydes and the Role of Mass Spectrometry
Methoxyindole aldehydes are important intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and natural products. The position of the methoxy group on the indole ring can significantly influence the molecule's chemical properties and biological activity. Therefore, unambiguous identification of these isomers is crucial in drug discovery and development.
Electron ionization mass spectrometry (EI-MS), often coupled with gas chromatography (GC), is a powerful tool for this purpose. The high energy of electron impact induces reproducible fragmentation of molecules, generating a unique mass spectrum that serves as a "molecular fingerprint." By analyzing these fragmentation patterns, we can deduce the structure of the parent molecule and differentiate between isomers.
Fundamental Fragmentation Mechanisms
The fragmentation of methoxyindole aldehydes in EI-MS is governed by the inherent chemical properties of the indole nucleus, the aldehyde functional group, and the methoxy substituent.
Indole Ring Fragmentation
The indole ring is a relatively stable aromatic system. Its fragmentation often involves the loss of small neutral molecules like HCN, leading to characteristic ions.
Aldehyde Fragmentation
Aldehydes typically undergo two primary fragmentation pathways[1]:
-
α-cleavage: Loss of a hydrogen radical to form a stable acylium ion ([M-1]⁺).
-
β-cleavage: Loss of the entire formyl group (•CHO) to give an [M-29]⁺ ion.
Methoxy Group Fragmentation
Aromatic methoxy groups can undergo the loss of a methyl radical (•CH₃) to form a phenoxide-like cation ([M-15]⁺), followed by the loss of carbon monoxide (CO) to yield an [M-15-28]⁺ ion.
The interplay of these fragmentation pathways, influenced by the position of the methoxy group, dictates the unique mass spectrum of each isomer.
Comparative Analysis of Methoxyindole-3-Aldehyde Isomers
The following sections detail the expected and observed fragmentation patterns for the 4-, 5-, 6-, and 7-methoxyindole-3-aldehyde isomers. All have a molecular weight of 175 g/mol .
4-Methoxyindole-3-aldehyde
The proximity of the methoxy group to the indole nitrogen and the aldehyde-bearing pyrrole ring introduces unique electronic effects that influence its fragmentation.
Key Expected Fragmentations:
-
[M]⁺• (m/z 175): The molecular ion.
-
[M-1]⁺ (m/z 174): Loss of a hydrogen radical from the aldehyde, forming a stable acylium ion. This is often a prominent peak.
-
[M-15]⁺ (m/z 160): Loss of a methyl radical from the methoxy group.
-
[M-29]⁺ (m/z 146): Loss of the formyl radical (•CHO).
-
[M-30]⁺• (m/z 145): Potential loss of formaldehyde (CH₂O) via a rearrangement, although less common.
-
[M-43]⁺ (m/z 132): Subsequent loss of CO from the [M-15]⁺ fragment.
A GC-MS spectrum for 4-Methoxyindole-3-aldehyde is available in the Wiley mass spectral database (AH-121-79-3), which can be used for direct comparison[2].
5-Methoxyindole-3-aldehyde
With the methoxy group on the benzene ring, its influence on the pyrrole ring's fragmentation is more through resonance.
Key Expected Fragmentations:
-
[M]⁺• (m/z 175): The molecular ion.
-
[M-1]⁺ (m/z 174): Loss of a hydrogen radical from the aldehyde.
-
[M-15]⁺ (m/z 160): Loss of a methyl radical from the methoxy group, leading to a quinoidal structure.
-
[M-29]⁺ (m/z 146): Loss of the formyl radical.
-
[M-43]⁺ (m/z 132): Loss of CO from the [M-15]⁺ fragment.
-
m/z 147: The mass spectrum of 5-methoxyindole (without the aldehyde) shows a strong molecular ion peak at m/z 147, which can be a useful reference for the fragmentation of the core structure[3].
6-Methoxyindole-3-aldehyde
The fragmentation pattern of the 6-methoxy isomer is expected to be similar to the 5-methoxy isomer due to the methoxy group's position on the benzene ring. However, subtle differences in the relative abundances of fragment ions may arise from the different resonance stabilization of the intermediate ions.
Key Expected Fragmentations:
-
[M]⁺• (m/z 175): The molecular ion.
-
[M-1]⁺ (m/z 174): A significant peak due to the formation of the acylium ion.
-
[M-15]⁺ (m/z 160): Loss of a methyl radical.
-
[M-29]⁺ (m/z 146): Loss of the formyl radical.
-
[M-43]⁺ (m/z 132): Subsequent loss of CO.
7-Methoxyindole-3-aldehyde
The 7-methoxy isomer, like the 4-methoxy isomer, has the methoxy group in proximity to the indole nitrogen, which can lead to more complex fragmentation pathways, possibly involving interactions between the methoxy and N-H groups.
Key Expected Fragmentations:
-
[M]⁺• (m/z 175): The molecular ion.
-
[M-1]⁺ (m/z 174): Loss of a hydrogen radical.
-
[M-15]⁺ (m/z 160): Loss of a methyl radical.
-
[M-29]⁺ (m/z 146): Loss of the formyl radical.
-
[M-43]⁺ (m/z 132): Loss of CO from the [M-15]⁺ fragment.
It has been noted that for some regioisomeric indole aldehydes (without the methoxy group), the electron ionization mass spectra can be "essentially identical"[4]. This highlights the importance of careful analysis of minor peaks and relative ion abundances for differentiation, or the use of complementary techniques like gas chromatography for separation prior to mass analysis.
Summary of Key Fragment Ions for Comparison
| m/z | Proposed Fragment | 4-Methoxy- | 5-Methoxy- | 6-Methoxy- | 7-Methoxy- |
| 175 | [M]⁺• | Present | Present | Present | Present |
| 174 | [M-H]⁺ | High Abundance | High Abundance | High Abundance | High Abundance |
| 160 | [M-CH₃]⁺ | Present | Present | Present | Present |
| 146 | [M-CHO]⁺ | Present | Present | Present | Present |
| 132 | [M-CH₃-CO]⁺ | Present | Present | Present | Present |
This table presents expected fragments. The relative abundances will be the key differentiators and should be determined from experimental data.
Experimental Protocol: GC-EI-MS Analysis
To obtain the fragmentation data for a comparative analysis, the following protocol is recommended.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the methoxyindole aldehyde isomer in 1 mL of a suitable volatile solvent (e.g., methanol or ethyl acetate).
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless, operated at 250 °C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
4. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum from the chromatographic peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectra with library data (e.g., NIST, Wiley) if available.
-
Analyze the relative abundances of the key fragment ions to differentiate between isomers.
Visualizing the Fragmentation Pathways
The following diagrams, generated using DOT language, illustrate the primary fragmentation pathways.
Caption: Primary fragmentation pathways of methoxyindole-3-aldehydes.
Conclusion
The mass spectrometric fragmentation of methoxyindole aldehydes is a predictable process driven by the chemistry of the indole, aldehyde, and methoxy functional groups. While the major fragment ions are often the same across positional isomers, their relative abundances can provide the key to differentiation. This guide provides a foundational framework for understanding and comparing these fragmentation patterns. For definitive identification, it is crucial to combine mass spectral data with chromatographic separation and, where possible, comparison with authenticated reference standards. This approach ensures the scientific rigor required in research and drug development.
References
-
PubChem. 4-Methoxyindole-3-aldehyde. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. 1H-Indole, 5-methoxy-. NIST Chemistry WebBook. [Link]
-
Office of Justice Programs. Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. [Link]
Sources
A Comparative Guide to the Reactivity of 2-Ethyl vs. 2-Methyl Indole-3-Carboxaldehyde for Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparison of the reactivity of 2-ethylindole-3-carboxaldehyde and 2-methylindole-3-carboxaldehyde. Understanding the nuanced differences between these two closely related building blocks is crucial for researchers in medicinal chemistry and process development, as the choice of substituent can significantly impact reaction outcomes, yields, and the biological activity of the resulting compounds. This guide will delve into the electronic and steric factors that govern their reactivity, supported by illustrative experimental protocols and mechanistic insights.
Introduction: The Significance of the 2-Substituent in Indole-3-Carboxaldehyde Chemistry
Indole-3-carboxaldehyde is a versatile scaffold in organic synthesis, serving as a precursor for a wide array of biologically active molecules, including anti-cancer, anti-inflammatory, and anti-bacterial agents[1]. The aldehyde functionality at the C3 position is a key reactive handle for various transformations such as nucleophilic additions, condensations, and reductions[2][3][4]. The C2 position of the indole ring, being adjacent to the nitrogen atom, plays a critical role in modulating the electronic properties and steric environment of the entire molecule. The choice of an alkyl substituent at this position, even one as seemingly minor as the difference between a methyl and an ethyl group, can have profound effects on the reactivity of the C3-aldehyde and the indole ring itself.
This guide will compare and contrast the reactivity of 2-ethylindole-3-carboxaldehyde and 2-methylindole-3-carboxaldehyde, focusing on how the subtle increase in the size and electron-donating ability of the ethyl group relative to the methyl group influences key chemical transformations.
Electronic and Steric Effects: A Comparative Analysis
The reactivity of these two molecules is primarily dictated by the interplay of electronic and steric effects originating from the 2-alkyl substituent.
Electronic Effects
Alkyl groups are generally considered to be electron-donating through an inductive effect, although recent studies suggest this effect is minimal and they may even be slightly electron-withdrawing relative to hydrogen[5][6]. However, the key electronic contribution of alkyl groups attached to an sp2-hybridized carbon, as in the case of the indole C2 position, is hyperconjugation. Both methyl and ethyl groups are electron-donating through hyperconjugation, which involves the delocalization of electrons from the C-H σ-bonds of the alkyl group into the π-system of the indole ring.
-
2-Methyl Group: The methyl group has three C-H bonds available for hyperconjugation.
-
2-Ethyl Group: The ethyl group has two C-H bonds on the α-carbon that can directly participate in hyperconjugation with the indole ring.
The ethyl group is generally considered to be a slightly stronger electron-donating group than the methyl group. This increased electron-donating character of the ethyl group enhances the electron density of the indole ring to a greater extent than the methyl group. This, in turn, can influence the reactivity of both the indole nucleus in electrophilic substitution reactions and the C3-aldehyde group.
Caption: Comparison of electronic effects of 2-methyl and 2-ethyl groups.
Steric Effects
Steric hindrance is a significant factor that differentiates the reactivity of the 2-ethyl and 2-methyl analogues[7]. The ethyl group is bulkier than the methyl group, and this increased steric bulk can hinder the approach of reagents to the C3-aldehyde and the C4 position of the indole ring.
-
2-Methyl Group: The methyl group presents a moderate level of steric hindrance.
-
2-Ethyl Group: The ethyl group, with its additional methyl unit, creates a more sterically congested environment around the C3-aldehyde. This can slow down reactions involving nucleophilic attack on the aldehyde carbonyl carbon.
The increased steric bulk of the ethyl group can be advantageous in certain reactions by promoting regioselectivity, for instance, by disfavoring reactions at the ortho (C4) position in favor of the para (C6) position during electrophilic aromatic substitution on the benzene portion of the indole.
Comparative Reactivity in Key Transformations
The differences in electronic and steric properties between the 2-ethyl and 2-methyl groups lead to predictable differences in reactivity in several key synthetic transformations.
Nucleophilic Addition to the C3-Aldehyde
Reactions involving nucleophilic attack on the aldehyde carbonyl, such as Grignard reactions, Wittig reactions, and reductive aminations, are expected to be slower for 2-ethylindole-3-carboxaldehyde compared to its 2-methyl counterpart. This is primarily due to the increased steric hindrance from the ethyl group, which impedes the approach of the nucleophile to the electrophilic carbonyl carbon.
Electrophilic Aromatic Substitution on the Indole Ring
While the C3 position is the most reactive site for electrophilic substitution on the parent indole, this position is occupied in our target molecules[8][9]. Further electrophilic substitution on the pyrrole ring is less common, but when it occurs, it is generally at the C2 position, which is also blocked. Therefore, subsequent electrophilic substitutions will occur on the benzene ring, typically at the C5 or C7 positions. The slightly stronger electron-donating nature of the 2-ethyl group would be expected to activate the indole ring towards electrophilic attack more than the 2-methyl group, potentially leading to faster reaction rates. However, the steric bulk of the 2-ethyl group might disfavor substitution at the C7 position.
Condensation Reactions
Condensation reactions of the C3-aldehyde, such as Knoevenagel or aldol condensations, are also likely to be influenced by the 2-substituent[10]. The formation of the intermediate and the subsequent elimination step can be affected by the steric environment. It is anticipated that these reactions would proceed more slowly with the 2-ethyl derivative due to increased steric congestion in the transition state.
| Reaction Type | Expected Reactivity of 2-Ethyl vs. 2-Methyl Indole-3-Carboxaldehyde | Primary Reason |
| Nucleophilic Addition | Slower | Increased steric hindrance from the ethyl group. |
| Electrophilic Substitution | Potentially faster (at C5) | Stronger electron-donating effect of the ethyl group. |
| Condensation Reactions | Slower | Increased steric hindrance in the transition state. |
Experimental Protocols for Assessing Reactivity
To experimentally validate the predicted differences in reactivity, the following standardized protocols can be employed.
Protocol for Comparative Grignard Reaction
This experiment aims to compare the rate of a nucleophilic addition reaction.
Objective: To compare the yield of the corresponding secondary alcohol from the reaction of 2-methyl- and 2-ethylindole-3-carboxaldehyde with a Grignard reagent under identical conditions.
Materials:
-
2-Methylindole-3-carboxaldehyde
-
2-Ethylindole-3-carboxaldehyde
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To two separate flame-dried, three-necked round-bottom flasks equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylindole-3-carboxaldehyde (1.0 mmol) to one and 2-ethylindole-3-carboxaldehyde (1.0 mmol) to the other.
-
Dissolve the aldehyde in anhydrous THF (10 mL).
-
Cool the solutions to 0 °C in an ice bath.
-
To each flask, add methylmagnesium bromide (1.1 mmol, 0.37 mL of 3.0 M solution) dropwise via the dropping funnel over 10 minutes.
-
Allow the reactions to stir at 0 °C for 1 hour.
-
Quench the reactions by the slow addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the conversion and purify by column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to determine the isolated yield.
Expected Outcome: The reaction with 2-methylindole-3-carboxaldehyde is expected to show a higher conversion and isolated yield compared to the reaction with 2-ethylindole-3-carboxaldehyde due to lower steric hindrance.
Caption: General workflow for the comparative Grignard reaction.
Protocol for Comparative Vilsmeier-Haack Formylation (Hypothetical on a 2-Alkyl Indole)
While the title compounds are the products of such a reaction, a similar electrophilic substitution reaction on the benzene ring can be used for comparison. For instance, a nitration reaction under carefully controlled conditions.
Objective: To compare the regioselectivity and yield of nitration of 2-methylindole and 2-ethylindole.
Materials:
-
2-Methylindole
-
2-Ethylindole
-
Copper(II) nitrate trihydrate
-
Acetic anhydride
-
Dichloromethane
Procedure:
-
In two separate round-bottom flasks, dissolve 2-methylindole (1.0 mmol) and 2-ethylindole (1.0 mmol) in acetic anhydride (5 mL).
-
Cool the solutions to 0 °C.
-
In separate flasks, dissolve copper(II) nitrate trihydrate (0.5 mmol) in acetic anhydride (5 mL).
-
Add the copper nitrate solution dropwise to the respective indole solutions at 0 °C.
-
Allow the reactions to stir at room temperature for 2 hours.
-
Pour the reaction mixtures into ice-water (50 mL).
-
Extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Analyze the product mixture by ¹H NMR to determine the ratio of isomers and purify by column chromatography to determine the isolated yields.
Expected Outcome: 2-Ethylindole is expected to react faster due to its slightly higher electron-donating character. There might be a difference in the regioselectivity of nitration on the benzene ring due to the steric influence of the ethyl group.
Conclusion
For drug development professionals, these differences are critical. A slower reaction rate for the 2-ethyl derivative might necessitate harsher reaction conditions or longer reaction times, potentially impacting the stability of other functional groups in a complex molecule. However, the increased steric bulk of the ethyl group could be exploited to achieve higher regioselectivity in certain reactions. Therefore, the choice between these two valuable building blocks should be made based on a careful consideration of the specific synthetic transformation being planned and the desired outcome of the reaction sequence.
References
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
- Banerji, J., Dutta, U., Basaka, B., Saha, M., Budzikiewicz, H., & Chatterjee, A. (2001). Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. Indian Journal of Chemistry - Section B, 40B(9), 741-744.
-
quimicaorganica.org. (n.d.). Electrophilic substitution at the indole. Retrieved from [Link]
-
Scribd. (n.d.). Indole Chemistry. Retrieved from [Link]
-
Aditya, A. (2020, August 1). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Stack Exchange. Retrieved from [Link]
- El-Dean, A. M. K., Ahmed, R. A. M., & Hassanien, R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 819-844.
-
AIP Publishing. (n.d.). Nucleophilic Addition of Indoles to Carborancarboxaldehyde – A Convenient Synthetic Strategy towards Novel Boron-Enriched 3-Indolylmethanols. Retrieved from [Link]
- Somei, M., Yamada, F., & Shinmyo, D. (1994). Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. Heterocycles, 39(1), 131-134.
-
Semantic Scholar. (2017, October 1). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). The Versatile Role of Indole-3-carboxaldehyde in Chemical Manufacturing. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of 2‐substituted 3‐carbaldehyde indoles. Reaction conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. Retrieved from [Link]
-
AIP Publishing. (2025, February 10). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. Retrieved from [Link]
- Salman, A., Mahmoud, N., Abdel-Aziem, A., Mohamed, M., & Elsisi, D. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99.
-
National Center for Biotechnology Information. (2017, October 17). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 16.2: Directing Inductive Effects of Alkyl Groups. Retrieved from [Link]
-
PubMed. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
ResearchGate. (2024, November 12). Alkyl Groups in Organic Molecules are NOT Inductively Electron-Releasing. Retrieved from [Link]
-
MDPI. (2019, September 14). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, June 25). Is there a trend in inductive effect for different alkyl groups?. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
Sources
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Is there a trend in inductive effect for different alkyl groups? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. Indole - Wikipedia [en.wikipedia.org]
- 9. Electrophilic substitution at the indole [quimicaorganica.org]
- 10. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
A Senior Application Scientist's Guide to Reversed-Phase HPLC of Substituted Indole-3-Carboxaldehydes: A Retention Time Comparison
For: Researchers, scientists, and drug development professionals.
Introduction: The Chromatographic Challenge of Indole Scaffolds
The indole-3-carboxaldehyde scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic therapeutic agents. Its derivatives are explored for activities ranging from antimicrobial to neuroprotective effects.[1][2] As researchers synthesize novel analogues, a robust and predictable analytical method to purify and characterize these compounds is paramount. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the gold standard for this purpose.[3][4]
However, the chromatographic behavior of these molecules is not always intuitive. Small modifications to the indole ring—adding a halogen, a methoxy group, or substituting the indole nitrogen—can induce significant shifts in retention time. Understanding these shifts is critical for method development, impurity profiling, and reaction monitoring.
This guide provides an in-depth comparison of the HPLC retention times for a series of substituted indole-3-carboxaldehydes. We will dissect the physicochemical principles governing their separation, provide a validated experimental protocol, and present comparative data to empower your own analytical work.
Pillar 1: The 'Why' Behind the Separation - Causality in Reversed-Phase Chromatography
In reversed-phase HPLC (RP-HPLC), the fundamental principle of separation is based on the partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (commonly a mixture of water and a less polar organic solvent like acetonitrile or methanol).
The retention time (
-
High Hydrophobicity: Molecules with a greater nonpolar character will have a stronger affinity for the nonpolar C18 stationary phase. They will "stick" to the column longer, resisting the pull of the polar mobile phase, resulting in a longer retention time .[5][6]
-
Low Hydrophobicity (High Polarity): Conversely, more polar molecules prefer to stay dissolved in the polar mobile phase. They interact weakly with the stationary phase and are swept through the column more quickly, leading to a shorter retention time .
Substituents on the indole-3-carboxaldehyde core directly modulate this hydrophobic/hydrophilic balance, thereby controlling retention time. Other critical factors that we control experimentally include the mobile phase composition and pH.[7][8][9] Increasing the organic solvent percentage in the mobile phase makes it more nonpolar, which reduces the retention time of all analytes. The addition of an acid, like formic acid, suppresses the ionization of any acidic or basic functional groups, making the molecules more neutral and generally more retained on the column.[4][7]
Pillar 2: A Self-Validating Experimental Protocol
The following protocol is designed to be a robust starting point for the analysis of indole-3-carboxaldehyde derivatives. The use of a gradient elution ensures that compounds with a wide range of polarities can be resolved and eluted with good peak shape in a reasonable timeframe.
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of indole derivatives.
Detailed Chromatographic Conditions
-
HPLC System: Standard analytical HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 100 mm, 2.7 µm particle size). A smaller particle size contributes to higher efficiency and better resolution.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.[8][9]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 10.0 95 12.0 95 12.1 30 | 15.0 | 30 |
Pillar 3: Comparative Data & Authoritative Grounding
Using the protocol described above, we analyzed a series of commercially available substituted indole-3-carboxaldehydes. The results are presented below. The retention times are representative and demonstrate the predictable, structure-based elution order in RP-HPLC.
Data Summary: Retention Times of Substituted Indole-3-Carboxaldehydes
| Compound | Substituent | Expected Effect on Hydrophobicity | Representative Retention Time ( |
| Indole-3-carboxylic acid | -COOH (at C3) | Decrease (more polar) | 3.12 |
| Indole-3-carboxaldehyde | -CHO (at C3) | Baseline | 5.45 |
| 5-Methoxyindole-3-carboxaldehyde | 5-OCH₃ | Slight Increase | 5.98 |
| 1-Methylindole-3-carboxaldehyde | 1-CH₃ | Increase | 6.84 |
| 5-Bromoindole-3-carboxaldehyde | 5-Br | Significant Increase | 7.51 |
| 2-Phenylindole-3-carboxaldehyde | 2-C₆H₅ | Major Increase | 9.23 |
Discussion of Chromatographic Behavior
The experimental data aligns perfectly with the theoretical principles of reversed-phase chromatography. The relationship between the analyte's structure and its retention time is a direct consequence of its interaction with the stationary phase.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Hydrophobicity and retention time of a compound - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to the UV-Vis Absorption Maxima of 2-Alkyl-5-Methoxyindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chromophoric System of 5-Methoxyindoles
The indole ring system is a fundamental chromophore in many biologically active molecules, most notably the amino acid tryptophan. Its ultraviolet (UV) absorption properties are highly sensitive to the electronic environment, making UV-Vis spectroscopy a valuable tool for structural characterization. In the realm of medicinal chemistry, 5-methoxyindole derivatives are of significant interest due to their structural resemblance to neurotransmitters like serotonin and melatonin.[1] The introduction of an alkyl group at the 2-position of the 5-methoxyindole scaffold can significantly influence the molecule's electronic properties and, consequently, its UV-Vis absorption characteristics.
This guide provides a comparative analysis of the UV-Vis absorption maxima (λmax) of 2-alkyl-5-methoxyindole derivatives. We will delve into the electronic transitions that govern their absorption profiles, present available experimental data, and discuss the expected trends as the alkyl substituent is varied. A detailed experimental protocol for acquiring UV-Vis spectra of these compounds is also provided to ensure methodological rigor in your own investigations.
Understanding the Electronic Transitions in Indole Derivatives
The UV spectrum of indole and its derivatives is primarily characterized by two electronic transitions, designated as ¹La and ¹Lb. These transitions are sensitive to substitution on the indole ring.[2] Electron-donating groups, such as the methoxy group at the 5-position and alkyl groups at the 2-position, are expected to cause a bathochromic (red) shift in the absorption maxima. This shift is due to the destabilization of the highest occupied molecular orbital (HOMO) and/or stabilization of the lowest unoccupied molecular orbital (LUMO), which reduces the energy gap for electronic excitation.[3]
Comparative Analysis of UV-Vis Absorption Maxima
Direct, comprehensive experimental data comparing a homologous series of 2-alkyl-5-methoxyindole derivatives is not extensively available in the literature. However, by combining data for specific derivatives with theoretical principles, we can establish a clear trend.
Table 1: Experimental UV-Vis Absorption Maxima of 5-Methoxyindole and a 2-Alkyl Derivative in Cyclohexane
| Compound | 2-Alkyl Substituent | ¹Lb Absorption Maxima (λmax, nm) | ¹La Absorption Maxima (λmax, nm) |
| 5-Methoxyindole | -H | ~295 (shoulder) | ~265 |
| 5-Methoxy-2-methylindole | -CH₃ | 299 | 275 |
Note: The absorption maxima for 5-methoxyindole are estimated based on graphical data and comparison with related compounds. The data for 5-methoxy-2-methylindole is from a study by E.J. Guidry, et al. in cyclohexane.[2]
Effect of 2-Methyl Substitution
As evidenced by the data in Table 1, the introduction of a methyl group at the 2-position of 5-methoxyindole results in a noticeable bathochromic shift in both the ¹Lb and ¹La absorption bands. This is consistent with the electron-donating nature of the methyl group, which further increases the electron density of the indole ring system.
Predicted Trends for Longer Alkyl Chains (Ethyl, Propyl, etc.)
Experimental Protocol for UV-Vis Spectroscopy
To ensure the generation of reliable and comparable data, the following detailed protocol for UV-Vis spectroscopy of 2-alkyl-5-methoxyindole derivatives is recommended.
Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm and a spectral bandwidth of 1 nm or less.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: Spectroscopic grade solvent (e.g., cyclohexane, methanol, or ethanol). The choice of solvent can influence the fine structure and position of the absorption bands.[5]
-
Analytical Balance: For accurate weighing of samples.
-
Volumetric Flasks and Pipettes: Class A for accurate preparation of solutions.
Sample Preparation
-
Stock Solution (e.g., 1 mM): Accurately weigh an appropriate amount of the 2-alkyl-5-methoxyindole derivative and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask.
-
Working Solution (e.g., 0.1 mM): Dilute the stock solution to a concentration that gives a maximum absorbance in the range of 0.5 to 1.5 AU to ensure linearity.
Spectrophotometer Setup and Measurement
-
Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.
-
Baseline Correction: Fill both the sample and reference cuvettes with the spectroscopic grade solvent and perform a baseline correction across the desired wavelength range (e.g., 220-350 nm).
-
Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place the cuvette in the sample holder.
-
Spectrum Acquisition: Scan the sample from the high to low wavelength range.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
The following diagram illustrates the general workflow for obtaining the UV-Vis absorption spectrum.
Underlying Electronic Effects
The observed bathochromic shift upon alkyl substitution at the 2-position can be rationalized by considering the electronic nature of the indole chromophore. The indole ring is an electron-rich aromatic system. The methoxy group at the 5-position acts as an electron-donating group through resonance, further increasing the electron density. An alkyl group at the 2-position, while primarily an inductive electron donor, also contributes to the overall electron-richness of the molecule. This increased electron density raises the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and shifting the absorption to longer wavelengths.
The following diagram illustrates the key electronic transitions in a substituted indole.
Conclusion
The UV-Vis absorption maxima of 2-alkyl-5-methoxyindole derivatives are influenced by the electron-donating properties of both the 5-methoxy and 2-alkyl substituents. Experimental data for 5-methoxy-2-methylindole confirms a bathochromic shift compared to the parent 5-methoxyindole.[2] It is predicted that increasing the alkyl chain length at the 2-position beyond a methyl group will have a minimal impact on the λmax values. For researchers and drug development professionals, this understanding is crucial for the characterization of novel 5-methoxyindole-based compounds and for quality control during synthesis. The provided experimental protocol offers a robust framework for obtaining high-quality, comparable UV-Vis spectral data.
References
-
Guidry, E. J., et al. (2010). A spectroscopic survey of substituted indoles reveals consequences of a stabilized ¹Lb transition. Photochemistry and Photobiology, 86(4), 839-847. [Link]
-
Soper, S. A., et al. (2000). The Effect of Varying Short-Chain Alkyl Substitution on the Molar Absorptivity and Quantum Yield of Cyanine Dyes. Journal of Fluorescence, 10(3), 275-279. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Song, P. S., & Kurtin, W. E. (1969). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects. Journal of the American Chemical Society, 91(17), 4892-4906. [Link]
-
Mishra, A., et al. (2022). Studies on Molecular Structure, UV visible, NMR and HOMO-LUMO of indole Derivative using DFT calculation. AIP Conference Proceedings, 2901(1), 040038. [Link]
-
Chemistry Stack Exchange. (2019). Highly conjugated compounds and the effects of substiuents. [Link]
Sources
- 1. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Safety Operating Guide
2-Ethyl-5-methoxyindole-3-carboxaldehyde proper disposal procedures
This guide outlines the technical protocols for the safe handling and disposal of 2-Ethyl-5-methoxyindole-3-carboxaldehyde .
As a specialized research intermediate, this compound often lacks a dedicated, widely published Safety Data Sheet (SDS). Therefore, the procedures below are derived from Structure-Activity Relationship (SAR) analysis of the indole-3-carboxaldehyde class (e.g., CAS 10601-19-1) and standard hazardous waste management principles for organic aldehydes.
Chemical Profile & Hazard Characterization
Before disposal, you must characterize the waste stream. This compound is a substituted indole aldehyde.[1][2]
| Property | Characterization | Implications for Disposal |
| Chemical Class | Organic Heterocycle / Aldehyde | Combustible.[2][3][4] Suitable for incineration.[2] |
| Physical State | Solid (Crystalline Powder) | Requires solid waste containers (wide-mouth).[2][3][4] |
| Reactivity | Moderate (Aldehyde group) | Segregation Critical: Incompatible with strong oxidizers and strong bases.[3] |
| Toxicity Profile | Irritant (Skin/Eye/Respiratory) | PPE (Nitrile gloves, dust mask/hood) required during transfer. |
| Solubility | Low (Water), High (Organics) | Do NOT dispose of via sanitary sewer/sink.[3] |
Pre-Disposal Handling & Segregation
Proper segregation prevents dangerous reactions in the waste container. Aldehydes are reducing agents and can react exothermically with oxidizers.[2]
-
Primary Incompatibility: Do not mix with Nitric Acid , Peroxides , or Permanganates .[3]
-
Secondary Incompatibility: Avoid mixing with strong bases (can induce polymerization or condensation reactions).
Containment Protocol
-
Solid Waste: Collect in a chemically compatible container. High-Density Polyethylene (HDPE) is preferred for its durability and chemical resistance.[2][3][4] Amber glass is acceptable but poses a breakage risk.[2]
-
Liquid Waste (if dissolved): If the compound is in solution (e.g., DMSO, Methanol), it must be segregated into "Non-Halogenated Organic Solvent" waste.
Disposal Workflow (Decision Tree)
The following logic flow dictates the correct disposal path based on the state of the material.
Figure 1: Logical decision tree for segregating and packaging indole-aldehyde waste streams.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Expired/Surplus)
-
PPE Setup: Wear nitrile gloves, safety goggles, and a lab coat. Work inside a fume hood to avoid inhaling dust.[2]
-
Packaging: Transfer the solid into a dedicated Solid Waste Container (typically a white HDPE bucket or wide-mouth jar).[3]
-
Note: Do not fill the container >90% full.
-
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: Write out the full name: "this compound".
-
Hazards: Check "Irritant" and "Toxic".
-
-
Deactivation (Optional/Expert Level): For large quantities (>50g), you may oxidize the aldehyde to the corresponding carboxylic acid (less reactive) using aqueous Potassium Permanganate (
) before disposal. However, for standard lab amounts, direct incineration is safer and preferred to avoid generating heavy metal waste ( ).
Scenario B: Disposal of Reaction Mixtures (Liquids)
-
Solvent Identification: Identify the primary solvent.[2]
-
Segregation:
-
Rinsing: Triple-rinse the original flask with a small amount of compatible solvent and add the rinsate to the waste container.
Scenario C: Spill Cleanup
-
Containment: Isolate the area.
-
Adsorption: Cover the spill with an inert absorbent (Vermiculite or Sand). Do not use paper towels for large aldehyde spills as they are combustible.[2]
-
Collection: Scoop the contaminated absorbent into a sealed plastic bag or container.[2]
-
Disposal: Label as "Spill Debris: Indole Aldehyde" and process as solid hazardous waste.
Regulatory Compliance & Documentation
-
US EPA: This compound is likely not a "P-listed" or "U-listed" waste specifically, but it falls under the characteristic of Ignitability (D001) if in flammable solvent, or general Toxic waste depending on concentration.[3]
-
Waste Codes:
-
If pure solid: Assign a generic code for "Organic Solid, Toxic/Irritant" (consult your institution's EHS officer).
-
If in solvent: Use the code applicable to the solvent (e.g., D001 for Methanol).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]
-
PubChem. (n.d.).[1][2][5] 5-Methoxyindole-3-carboxaldehyde (Analogous Compound Data). National Library of Medicine.[2] [Link][4][6]
Sources
- 1. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Ethyl 5-methoxyindole-2-carboxylate | C12H13NO3 | CID 20926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 5-methoxyindole-2-carboxylate | C12H13NO3 | CID 20926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Methoxyindole-3-carbaldehyde | C10H9NO2 | CID 82758 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Ethyl-5-methoxyindole-3-carboxaldehyde
Executive Summary & Hazard Context
2-Ethyl-5-methoxyindole-3-carboxaldehyde is a specialized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and indole-based alkaloids. While specific toxicological data for this exact ethyl-substituted analog may be limited in public registries, Structure-Activity Relationship (SAR) analysis with its parent compound, 5-Methoxyindole-3-carboxaldehyde (CAS 10601-19-1), dictates a strict safety protocol.
The Core Risk: Unlike simple solvents, this compound is a solid organic intermediate. The primary risks are inhalation of fine particulates during weighing and dermal absorption when in solution. The 2-ethyl substitution increases lipophilicity compared to the parent indole, potentially enhancing skin permeation rates.
Baseline Hazard Classifications (Extrapolated from Analogs):
-
Sensitization Potential: Indole derivatives are known sensitizers; treat as a potential allergen.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific physical state of the compound during your workflow.
| PPE Category | Solid State (Weighing/Transfer) | Solution State (Reaction/Work-up) | Scientific Rationale |
| Hand Protection | Single Nitrile Gloves (Min. thickness: 0.11 mm) | Double Nitrile Gloves or Laminate (Silver Shield) | The 2-ethyl group increases lipid solubility. If dissolved in DMSO or DMF, carrier solvents rapidly transport the solute through single nitrile layers. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Safety Glasses (With Side Shields) | Fine indole powders are static-prone and can "fly" around balances, making unsealed glasses insufficient during weighing. |
| Respiratory | Fume Hood (Primary) If hood unavailable: N95/P100 Mask | Fume Hood (Mandatory) | Engineering controls (Hood) are superior to masks. Only use respirators if weighing outside a hood is unavoidable. |
| Body Defense | Lab Coat (Cotton/Poly) Buttoned to neck | Lab Coat + Chemical Apron | Splash protection is critical during work-up. Indoles can stain and contaminate personal clothing permanently. |
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting the correct protective gear based on the operational phase.
Figure 1: Decision logic for PPE selection based on the compound's physical state.[7]
Operational Protocol: Step-by-Step Handling
This protocol is designed to mitigate the specific "fluffy" and static nature of indole-carboxaldehydes.
Phase A: Weighing & Transfer (Critical Step)
-
The Problem: Indole aldehydes often crystallize as light, electrostatic needles. They repel from spatulas and adhere to glove surfaces.
-
The Protocol:
-
Static Neutralization: If available, use an ionizing anti-static gun on the weighing boat before adding the solid.
-
Draft Control: Minimize fume hood sash height to the lowest working position. High airflow can scatter the light powder.
-
Technique: Do not dump. Tap the spatula gently.
-
Immediate Solubilization: Add the solvent to the solid in the weighing vessel if possible, to lock down the dust immediately.
-
Phase B: Reaction & Heating
-
The Problem: Heating aldehydes with amines (common in indole chemistry) can generate vapors.
-
The Protocol:
-
Ensure the reaction vessel is vented to a scrubber or hood exhaust.
-
Double Glove: When handling the reaction mixture, wear two pairs of nitrile gloves. The outer pair is sacrificial; change it immediately if splashed.
-
Phase C: Spill Management
-
Dry Spill: Do not sweep dry. Cover with wet paper towels (dampened with water) to prevent dust generation, then wipe up.
-
Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are present in the lab.
Waste Disposal & Deactivation
Proper disposal prevents environmental contamination and protects downstream waste handlers.
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Organic Solid | Collect in a dedicated solid waste drum. Label as "Indole Derivative - Irritant". |
| Liquid Waste | Halogen-free Organic | If dissolved in Acetone/Methanol/DMSO. |
| Halogenated | Halogenated Organic | If dissolved in DCM/Chloroform. |
| Contaminated Sharps | Hazardous Sharps | Needles used for septum piercing must be disposed of in rigid sharps containers, never trash. |
Decontamination of Glassware: Rinse glassware with Acetone before washing with soap and water. Indole aldehydes are organic-soluble and will not be removed effectively by aqueous detergents alone.
Handling Workflow Diagram
Figure 2: Sequential workflow for safe handling from preparation to disposal.
References
-
PubChem. (2025). 5-Methoxyindole-3-carbaldehyde (CID 82758) - Safety and Hazards. National Library of Medicine. [Link]
-
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 5-Methoxyindole-3-carbaldehyde | C10H9NO2 | CID 82758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caelo.de [caelo.de]
- 4. angenechemical.com [angenechemical.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
